N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-8-6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBJJJQRJBTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrrolopyrimidine class. The pyrrolo[2,3-d]pyrimidine scaffold is a significant pharmacophore due to its structural analogy to purines, making it a key component in the development of various therapeutic agents.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, and its role in medicinal chemistry, particularly as a key intermediate.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental for its identification and characterization in a research and development setting.
IUPAC Name and Synonyms
-
IUPAC Name: this compound
-
Synonyms:
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N-methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine
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7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine (Note: This can also refer to a different isomer where the methyl group is on the pyrrole nitrogen)[3]
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Chemical Structure
The chemical structure of this compound consists of a pyrimidine ring fused to a pyrrole ring, forming the 7H-pyrrolo[2,3-d]pyrimidine core. A methylamino group is attached at the C4 position of the pyrimidine ring.
Molecular Formula: C₇H₈N₄[3]
Canonical SMILES: CNC1=NC=NC2=C1C=CN2
InChI: InChI=1S/C7H8N4/c1-8-7-5-2-3-9-6(5)10-4-11-7/h2-4H,1H3,(H,8,9,10,11)
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 148.17 g/mol | [3] |
| CAS Number | 78727-16-9 | |
| Appearance | Typically a solid powder | |
| ¹H NMR (DMSO-d₆) | δ 11.42 (s, 1H), 8.01 (s, 1H), 7.05 (dd, J=3.5, 2.1 Hz, 1H), 6.85 (s, 2H), 6.51 (dd, J=3.4, 1.8 Hz, 1H) | [4] |
| ¹³C NMR (DMSO-d₆) | δ 157.8, 152.0, 151.1, 121.3, 102.7, 99.3 | [4] |
Synthesis and Experimental Protocols
This compound is often synthesized as an intermediate in the preparation of more complex molecules. A general synthetic approach involves the modification of a pre-formed pyrrolo[2,3-d]pyrimidine core.
General Synthetic Strategy
A common route to N-substituted pyrrolo[2,3-d]pyrimidin-4-amines involves the nucleophilic substitution of a leaving group, typically a halogen, at the 4-position of the pyrrolopyrimidine ring with the desired amine.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
A representative experimental protocol for the synthesis of a related N-substituted pyrrolo[2,3-d]pyrimidin-4-amine, which can be adapted for this compound, is described below. This protocol is based on the synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[5]
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Starting Materials:
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4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Methylamine (or a suitable precursor)
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A suitable base (e.g., potassium carbonate)
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A suitable solvent (e.g., water, THF)
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Reaction Setup:
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To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, add an excess of methylamine and a base.
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Reaction Conditions:
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The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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After the reaction is complete, the solvent is removed under reduced pressure.
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The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel.
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Characterization:
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The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Role in Drug Discovery and Development
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Derivatives of this scaffold have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]
Intermediate in Tofacitinib Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[8] Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis. The core pyrrolopyrimidine structure is essential for its binding to the ATP-binding site of the kinase.
The following diagram illustrates a simplified signaling pathway involving Janus kinases (JAKs) and the point of inhibition by drugs derived from the pyrrolo[2,3-d]pyrimidine scaffold.
Kinase Inhibition
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes.[7][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrrolopyrimidine scaffold serves as an excellent starting point for the design of selective kinase inhibitors. For example, various substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines have been synthesized and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and Aurora kinase A (AURKA).[7]
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its structural similarity to endogenous purines makes the pyrrolopyrimidine scaffold a valuable platform for the design of targeted therapies. While often utilized as a key intermediate in the synthesis of more complex molecules like Tofacitinib, the inherent biological potential of this and related compounds continues to be an active area of research. This guide has provided a foundational understanding of its chemical properties, synthesis, and therapeutic relevance for professionals in the field.
References
- 1. ijsred.com [ijsred.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine, N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-7-[(4-Met hylphenyl)sulfonyl]- | 923036-30-0 [chemicalbook.com]
- 6. Synthesis of the 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine,N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-_Chemicalbook [m.chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
physical and chemical properties of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrrolopyrimidine core. This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a variety of biologically active molecules. Notably, derivatives of this compound have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for a range of diseases, including autoimmune disorders and cancers. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and relevant biological signaling pathways associated with this compound and its derivatives.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the core molecule, much of the detailed experimental characterization has been performed on its more complex derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | --INVALID-LINK-- |
| Molecular Weight | 148.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Predicted: 235 °C | --INVALID-LINK-- |
| Boiling Point | Predicted: 323.1±45.0 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| pKa | Predicted: 13.56±0.20 | --INVALID-LINK-- |
| Purity | 98% | --INVALID-LINK-- |
Spectral Data (Reference for a closely related analog, 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine):
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¹H NMR (400 MHz, CDCl₃): δ 8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), 3.75 (s, 3H).
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¹³C NMR (101 MHz, CDCl₃): 157.0 (C), 152.8 (CH), 149.8 (C), 124.7 (CH), 102.0 (C), 86.1 (C), 31.5 (CH₃).
Experimental Protocols
General Synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines
This procedure involves a nucleophilic substitution reaction.
Materials:
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4-chloro-7H-pyrrolo[2,3-d]pyrimidine (starting material)
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Methylamine (as a solution in a suitable solvent, e.g., ethanol or THF)
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Anhydrous solvent (e.g., ethanol, isopropanol, or THF)
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Base (e.g., triethylamine or diisopropylethylamine)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent, add an excess of methylamine solution and a suitable base.
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The reaction mixture is then heated under reflux in an inert atmosphere.
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The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired this compound.
Characterization:
The final product should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Melting Point Analysis: To determine the purity.
Signaling Pathways
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a key component of numerous kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. The following diagrams illustrate the general signaling pathways that are often targeted by derivatives of this compound.
Caption: General JAK-STAT signaling pathway and the point of inhibition.
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting Btk inhibition.
Caption: Overview of the Focal Adhesion Kinase (FAK) signaling pathway.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry, particularly for the development of kinase inhibitors. While comprehensive experimental data for the core molecule is somewhat limited in publicly accessible literature, the extensive research on its derivatives underscores its importance. This guide provides a foundational understanding of its properties and biological context, serving as a valuable resource for researchers and drug development professionals working with this and related compounds. Further experimental investigation into the specific properties and biological activities of the core molecule is warranted to fully elucidate its potential.
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Core Scaffold in Kinase-Targeted Drug Discovery
CAS Number: 78727-16-9
Molecular Formula: C₇H₈N₄
Molecular Weight: 148.17 g/mol
Abstract
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pivotal heterocyclic compound that serves as a foundational structural motif in the development of a multitude of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, mimics the adenine structure of ATP, enabling competitive binding to the ATP-binding site of various kinases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the significant role of this compound as a core scaffold in the design of targeted therapeutics, particularly focusing on its implications in the inhibition of Janus kinases (JAKs) and Protein Kinase B (Akt). Detailed experimental methodologies and an exploration of the relevant signaling pathways are presented to support researchers and professionals in the field of drug development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 235 °C | [1] |
| Boiling Point (Predicted) | 323.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 13.56 ± 0.20 | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
Table 2: Safety Information
| Hazard Statement | GHS Pictogram | Signal Word | Precautionary Statements |
| H302: Harmful if swallowed | GHS07 | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a nucleophilic aromatic substitution with methylamine.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Several methods for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported. An efficient route starts from diethyl malonate and proceeds in five steps.[1] A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a multi-step synthesis starting from the formation of 4-hydroxypyrrolo[2,3-d]pyrimidine, which is then chlorinated.
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Synthesis of 4-amino-6-hydroxypyrimidine:
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Dissolve ethyl cyanoacetate and thiourea in ethanol.
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Slowly add sodium ethoxide in ethanol at 0-5 °C.
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Stir at room temperature and then reflux for 8-10 hours.
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Cool, filter, and wash the solid to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.
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Add the product to an ammonia solution with active nickel and heat for 4-6 hours.
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Filter while hot and cool to precipitate 4-amino-6-hydroxypyrimidine.[3]
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Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine:
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Add 4-amino-6-hydroxypyrimidine and sodium acetate to water and heat to 60-80 °C.
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Slowly add an aqueous solution of 2-chloroacetaldehyde and stir for 4-6 hours.
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Cool, filter, and wash the solid to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[3]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
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Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride and stir at 80-100 °C for 2-4 hours.
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Remove excess phosphorus oxychloride by distillation.
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Cool the mixture and quench with ice water.
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Adjust the pH to 9-10 with sodium hydroxide to precipitate the product.
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Filter, wash with water, and dry. Recrystallize from toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
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Workflow for the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of this compound
The final step involves the amination of the chlorinated precursor.
Experimental Protocol: Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as isopropanol.
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Add an excess of a solution of methylamine (e.g., 40% in water).
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Heat the reaction mixture in a sealed tube at a temperature ranging from 80 to 120 °C for several hours (typically 16-24 hours).
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to afford this compound.
Workflow for the Amination Reaction
Caption: Synthesis of the target compound via amination.
Biological Activity and Role in Drug Discovery
The this compound scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to adenine, allowing it to act as an ATP-competitive inhibitor.[4] Derivatives of this core have shown potent inhibitory activity against several important kinase families, most notably the Janus kinases (JAKs) and Protein Kinase B (Akt).
While specific IC₅₀ values for the parent compound (CAS 78727-16-9) are not widely reported in public literature, the extensive research on its derivatives underscores the critical role of this core moiety. For instance, derivatives of this scaffold have been developed as potent and selective inhibitors of various kinases, with some advancing to clinical trials and approved drugs.
Table 3: Biological Activity of Representative Derivatives
| Derivative Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Pyrrolo[2,3-d]pyrimidine-4-amines | Protein Kinase B (PKB/Akt) | Nanomolar range | [5] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Bruton's tyrosine kinase (BTK) | 3.0 nM (for compound 28a) | [6] |
| Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | EGFR and AURKA | Nanomolar (EGFR) and micromolar (AURKA) | [7] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Btk | 21.70 ± 0.82 nM (for compound B16) | [8] |
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.[2][9] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[10] this compound is a core component of several JAK inhibitors, including the approved drug tofacitinib. These inhibitors bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.[11]
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[12][13] Aberrant activation of this pathway is a common feature in many cancers.[12] The this compound scaffold has been utilized to develop potent and selective inhibitors of Akt.[5] These inhibitors compete with ATP for binding to the kinase domain of Akt, thereby preventing the phosphorylation of its downstream substrates and inhibiting the pro-survival and proliferative signals of the pathway.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly in the realm of kinase inhibitor development. Its structural characteristics allow for effective and competitive binding to the ATP-binding sites of key kinases involved in major disease pathways. The extensive body of research on its derivatives has demonstrated the potential of this core in generating potent and selective inhibitors for therapeutic intervention in cancer, autoimmune disorders, and other inflammatory conditions. Further exploration of novel derivatives based on this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sophion.com [sophion.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. cusabio.com [cusabio.com]
- 11. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. cusabio.com [cusabio.com]
The Core Mechanism of 7-Deazapurine Compounds in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine analogs, a class of purine isosteres where the nitrogen at position 7 is replaced by a carbon, have emerged as a promising scaffold in the development of novel anticancer therapeutics. This structural modification alters the electronic properties of the purine ring system, often leading to enhanced binding affinity for target enzymes and the ability to evade certain resistance mechanisms. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 7-deazapurine compounds in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
The anticancer effects of 7-deazapurine derivatives are diverse and compound-specific, ranging from the disruption of nucleic acid synthesis to the targeted inhibition of oncogenic signaling cascades. A primary mechanism involves the intracellular phosphorylation of 7-deazapurine nucleosides to their active triphosphate forms. These metabolites can then be incorporated into both DNA and RNA, leading to DNA damage and inhibition of protein synthesis, respectively.[1] Furthermore, a significant number of 7-deazapurine compounds act as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.
Data Presentation: Anticancer Activity of 7-Deazapurine Compounds
The following tables summarize the quantitative data on the cytotoxic and kinase inhibitory activities of representative 7-deazapurine compounds from published studies.
Table 1: Cytotoxicity of 7-Deazapurine Compounds in Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naturally Occurring | Toyocamycin | - | 12 (RNA synthesis inhibition in HeLa) | |
| Naturally Occurring | Sangivamycin | - | 0.5 (XBP1-luciferase activation) | |
| Naturally Occurring | Tubercidin | - | 0.34 (XBP1-luciferase activation) | |
| 7-Deazapurine Isatin Hybrid | Compound 5 | HepG2 (Liver) | 6.11 ± 0.4 | [2][3] |
| MCF-7 (Breast) | 5.93 ± 0.3 | [2][3] | ||
| MDA-MB-231 (Breast) | 2.48 ± 0.1 | [2][3] | ||
| HeLa (Cervical) | 1.98 ± 0.1 | [2][3] | ||
| 7-Deazapurine Nucleoside Derivative | 6e | A549 (Lung) | >150 | [4] |
| HepG2 (Liver) | >146 | [4] |
Table 2: Kinase Inhibitory Activity of 7-Deazapurine Isatin Hybrid (Compound 5)
| Kinase Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| EGFR | 0.079 ± 0.003 | Erlotinib | 0.071 ± 0.003 | [2] |
| HER2 | 0.081 ± 0.002 | Lapatinib | 0.079 ± 0.004 | [2] |
| VEGFR2 | 0.092 ± 0.005 | Sorafenib | 0.088 ± 0.005 | [2] |
| CDK2 | 0.171 ± 0.009 | Ribociclib | 0.162 ± 0.008 | [2] |
Table 3: Apoptosis Induction and Cell Cycle Arrest by 7-Deazapurine Isatin Hybrid (Compound 5) in HepG2 Cells
| Parameter | Effect | Value | Reference |
| Apoptosis | Early Apoptosis | 20-fold increase | [2] |
| Late Apoptosis | 160-fold increase | [2] | |
| Necrosis | 4.75-fold increase | [2] | |
| Cell Cycle Arrest | G1 Phase | Increased percentage of cells | |
| S Phase | Increased percentage of cells |
Core Mechanisms of Action
The anticancer activity of 7-deazapurine compounds can be broadly categorized into two primary mechanisms: interference with nucleic acid metabolism and inhibition of protein kinases.
Interference with Nucleic Acid Metabolism
Many 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, act as prodrugs that are activated within cancer cells.[1] This mechanism is characterized by a selective activation in malignant cells, which often exhibit higher rates of phosphorylation.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This guide provides an overview of the core physicochemical properties of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a heterocyclic amine belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This class is of significant interest to researchers and drug development professionals due to its members' diverse biological activities, often targeting protein kinases.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. These data are crucial for experimental design, including stoichiometric calculations and analytical characterization.
| Property | Value | Citation |
| Molecular Formula | C₇H₈N₄ | [1][2] |
| Molecular Weight | 148.169 g/mol | [1] |
| Alternate Molecular Weight | 148.17 g/mol | [2] |
Biological Context and Mechanism of Action
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore found in numerous kinase inhibitors.[3] While specific signaling pathway data for this compound is not detailed, compounds with this core structure are known to act as ATP-competitive inhibitors of various protein kinases. These kinases are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core have been investigated as inhibitors of:
-
Protein Kinase B (Akt) : Involved in cell survival and proliferation pathways.[4]
-
Janus Kinases (JAKs) : For instance, some derivatives are intermediates in the synthesis of Tofacitinib, a JAK3 inhibitor used in the treatment of autoimmune diseases.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A : Dual inhibitors targeting these kinases have been developed for cancer therapy.[3]
-
Plasmodium falciparum Calcium-Dependent Protein Kinases (CDPKs) : As potential antimalarial agents.[6]
The general mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby modulating downstream signaling events.
Visualizing the General Mechanism of Kinase Inhibition
The following diagram illustrates the generalized mechanism of action for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.
Caption: Generalized ATP-competitive kinase inhibition by a pyrrolo[2,3-d]pyrimidine derivative.
Experimental Protocols
While specific experimental protocols for this compound are not provided in the search results, a general synthetic approach for related compounds can be inferred. The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives often involves multi-step processes.
A representative synthesis for a related compound, 4-chloro-7-p-toluenesulfonyl-7H-pyrrolo[2,3-D]pyrimidine, is described as follows:
-
Starting Materials : 4-chloro-7H-pyrrolo[2,3-D]pyrimidine, p-toluenesulfonyl chloride, and acetone are added to a reaction flask.
-
Reaction : A solution of sodium hydroxide is slowly added dropwise, and the reaction proceeds at room temperature for 4 to 5 hours.
-
Work-up : Water is added to the reaction solution to precipitate the product.
-
Purification : The resulting solid is filtered, washed with an acetone-water mixture, and dried under reduced pressure.[7]
This provides a foundational understanding of the synthetic chemistry involved in producing the scaffold of interest. Further modifications would be required to introduce the N-methyl group at the 4-amine position. The development and optimization of such compounds often involve structure-activity relationship (SAR) studies to enhance potency and selectivity for the target kinase.[3]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine,N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-_Chemicalbook [m.chemicalbook.com]
The 7-Deazapurine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has solidified its position as a "privileged structure" in medicinal chemistry.[1] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs exhibit unique electronic properties and a versatile handle for synthetic modification. This seemingly subtle alteration makes the five-membered ring more electron-rich, which can enhance base-pairing in DNA and RNA and improve binding to enzymatic targets.[2][3] This has led to the discovery and development of a plethora of 7-deazapurine derivatives with a broad spectrum of biological activities, including potent antiviral, anticancer, antibacterial, and kinase inhibitory properties.[1] This technical guide provides a comprehensive overview of the 7-deazapurine core, focusing on its synthesis, quantitative biological data, mechanisms of action, and the experimental methodologies crucial for its exploration.
Data Presentation: A Quantitative Overview of Biological Activity
The versatility of the 7-deazapurine scaffold is best illustrated by the potent biological activities of its derivatives against a range of therapeutic targets. The following tables summarize key quantitative data for representative compounds, facilitating a comparative analysis of their efficacy and selectivity.
Table 1: Kinase Inhibitory Activity of 7-Deazapurine Derivatives
| Compound ID/Description | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| 7-deaza-p-methoxy-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 4.6 µM | Enzyme Inhibition Assay |
| 7-deaza-p-cyano-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 5.3 µM | Enzyme Inhibition Assay |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | 0.21 | Kinase Enzymatic Assay |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (wild-type) | 22 | Kinase Enzymatic Assay |
| Pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | 11.9 | In vitro Enzyme Inhibition |
| 7-aryl-2-anilino-pyrrolopyrimidine (Cpd 27) | Mer | 2 | Kinase Inhibition Assay |
| 7-aryl-2-anilino-pyrrolopyrimidine (Cpd 27) | Axl | 16 | Kinase Inhibition Assay |
Table 2: Anticancer and Cytotoxic Activity of 7-Deazapurine Nucleosides
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| 7-hetaryl-7-deazaadenosine (AB61) | CCRF-CEM (human leukemia) | 0.08 | [4] |
| 7-hetaryl-7-deazaadenosine (AB61) | HeLa (human cervical cancer) | 0.12 | [4] |
| Thieno-fused deazapurine nucleoside | CCRF-CEM | 0.20 ± 0.02 | [1] |
| Thieno-fused deazapurine nucleoside | HeLa S3 | 0.18 ± 0.02 | [1] |
| Thieno-fused deazapurine nucleoside | HepG2 (human liver cancer) | 0.22 ± 0.03 | [1] |
| Thieno-fused deazapurine nucleoside | A549 (human lung cancer) | 0.19 ± 0.02 | [1] |
Table 3: Antiviral Activity of 7-Deazapurine Nucleosides
| Compound ID/Description | Virus | EC50 (µM) | CC50 (µM) | Cell Line |
| 7-Deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | 0.35 | >100 | Huh-7 |
| 7-carbomethoxyvinyl-7-deazaadenosine (α-form) | HIV-1 | 0.71 ± 0.25 | >100 | Various |
| 6e (a 7-deazapurine nucleoside derivative) | Dengue Virus (DENV) | 2.081 ± 1.102 | 150.06 ± 11.42 | A549 |
| 5z (6-methyl-7-substituted-7-deazapurine) | Influenza A (H3N2) | 3.61 | >100 | MDCK |
| 7DMA | Zika Virus (ZIKV) | ~1 | >100 | Vero |
Table 4: Pharmacokinetic Parameters of Selected 7-Deazapurine Derivatives
| Compound | Species | Route | Cmax | t1/2 | F (%) |
| Galidesivir (BCX4430) | Human | IM (10 mg/kg) | 2.9 µg/mL | ~5.5 h | N/A |
| Galidesivir (BCX4430) | Human | IV (10 mg/kg) | 12.1 µg/mL | ~5.7 h | N/A |
| CYC202 (R-roscovitine) | Mouse | Oral | ~10 µM | ~1 h | 86 |
| 7-Deaza-2′-C-methyladenosine | Monkey | Oral | 1.9 µM | 1.8 h | 91 |
Experimental Protocols: Methodologies for Synthesis and Evaluation
The synthesis and biological evaluation of 7-deazapurine derivatives involve a series of key chemical reactions and bioassays. Detailed protocols for the most critical of these are provided below.
Synthesis of the 7-Deazapurine Core and Nucleosides
A common starting material for many 7-deazapurine derivatives is 6-chloro-7-deazapurine.
Protocol 1: Synthesis of 6-Chloro-7-deazapurine
This protocol describes a common method for the synthesis of the 6-chloro-7-deazapurine core, a versatile intermediate.
Materials:
-
4-Amino-5-cyano-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice bath
-
Reflux condenser
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Carefully add 4-amino-5-cyano-6-hydroxypyrimidine to a round-bottom flask.
-
In a fume hood, slowly add an excess of phosphorus oxychloride to the flask while cooling in an ice bath.
-
Add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-7-deazapurine.
Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis
The Vorbrüggen glycosylation is a cornerstone method for the stereoselective synthesis of β-nucleosides.[5]
Materials:
-
7-Deazapurine derivative (e.g., 6-chloro-7-iodo-7-deazapurine)
-
Persilylated nucleobase (prepared by treating the base with a silylating agent like HMDS or BSA)
-
Protected ribose or deoxyribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloroethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the silylated 7-deazapurine base and the protected sugar.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the solution to 0 °C and slowly add the Lewis acid catalyst (e.g., TMSOTf).
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain the protected nucleoside.
-
Deprotection of the sugar hydroxyl groups (e.g., with sodium methoxide in methanol for benzoyl groups) yields the final nucleoside.
Functionalization of the 7-Deazapurine Scaffold
Palladium-catalyzed cross-coupling reactions are instrumental in diversifying the 7-deazapurine core.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol is widely used for the formation of C-C bonds, typically at the 6- or 7-position of the 7-deazapurine ring.[6]
Materials:
-
Halogenated 7-deazapurine derivative (e.g., 6-chloro-7-deazapurine)
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine the halogenated 7-deazapurine, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 2-10 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Protocol 4: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, allowing for the introduction of various amines at the 6-position.
Materials:
-
6-Chloro-7-deazapurine derivative
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert atmosphere
Procedure:
-
To a flame-dried flask, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the 6-chloro-7-deazapurine derivative and the amine.
-
Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring its progress.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation
Protocol 5: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1][7]
Materials:
-
Cells in culture
-
96-well plates
-
7-Deazapurine compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 7-deazapurine compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using a suitable curve-fitting software.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
// Connections Ligand -> EGFR [label="Binds"]; EGFR -> Kinase_Domain [label="Activates", dir=back, style=dashed]; ATP -> Kinase_Domain [label="Binds"]; Kinase_Domain -> ADP [label="Phosphorylates"];
Inhibitor -> Kinase_Domain [label="Inhibits\n(ATP-competitive)", color="#EA4335", fontcolor="#EA4335", style=bold];
Kinase_Domain -> Ras [label="Activates"]; Kinase_Domain -> PI3K [label="Activates"]; Kinase_Domain -> STAT [label="Activates"];
Ras -> Raf -> MEK -> ERK; PI3K -> Akt;
ERK -> Proliferation; Akt -> Survival; STAT -> Metastasis; } caption: EGFR signaling pathway and its inhibition.
// Cell Cycle Phases G1 [label="G1 Phase", shape=ellipse, fillcolor="#F1F3F4"]; S [label="S Phase\n(DNA Replication)", shape=ellipse, fillcolor="#F1F3F4"]; G2 [label="G2 Phase", shape=ellipse, fillcolor="#F1F3F4"]; M [label="M Phase", shape=ellipse, fillcolor="#F1F3F4"];
// Key Proteins CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb"]; E2F [label="E2F"]; CyclinE [label="Cyclin E"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="7-Deazapurine\nCDK Inhibitor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Checkpoint [label="G1/S Checkpoint", shape=diamond, fillcolor="#FBBC05"];
// Connections CyclinD_CDK46 -> Rb [label="Phosphorylates"]; Rb -> E2F [label="Inhibits", arrowhead=tee]; {rank=same; Rb; E2F}
CyclinD_CDK46 -> Rb [label="Phosphorylation\nreleases E2F"]; E2F -> CyclinE [label="Promotes\ntranscription"];
CyclinE -> CDK2 [label="Binds and Activates"]; Inhibitor -> CDK2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; CDK2 -> G1_S_Checkpoint [label="Promotes transition"];
G1 -> G1_S_Checkpoint [style=invis]; G1_S_Checkpoint -> S [style=invis];
// Layout guidance G1 -> S -> G2 -> M -> G1 [style=invis]; } caption: CDK2 in G1/S cell cycle progression.
Experimental and Logical Workflows
// Stages Start [label="Start:\n7-Deazapurine Scaffold", shape=ellipse, fillcolor="#FBBC05"]; Synthesis [label="Chemical Synthesis", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", shape=box, fillcolor="#F1F3F4"]; Bio_Screening [label="Biological Screening", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identified [label="Hit Compound Identified?", shape=diamond, fillcolor="#FBBC05"]; SAR_Optimization [label="SAR-guided Optimization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Compound [label="Lead Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=box, fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#FBBC05"];
// Connections Start -> Synthesis; Synthesis -> Purification; Purification -> Bio_Screening; Bio_Screening -> Hit_Identified; Hit_Identified -> SAR_Optimization [label="Yes"]; Hit_Identified -> Synthesis [label="No"]; SAR_Optimization -> Synthesis; SAR_Optimization -> Lead_Compound; Lead_Compound -> Preclinical; Preclinical -> End; } caption: General drug discovery workflow.
// Connections Scaffold:R1 -> R1_H; Scaffold:R1 -> R1_Alkyl; Scaffold:R1 -> R1_Aryl;
Scaffold:R2 -> R2_H; Scaffold:R2 -> R2_Halogen; Scaffold:R2 -> R2_Aryl; } caption: Structure-Activity Relationship logic.
Conclusion
The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its unique chemical properties and synthetic tractability allow for the generation of diverse compound libraries with a wide range of biological activities. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and exploit this privileged core in their drug discovery endeavors. Future work in this area will undoubtedly focus on the development of more selective and potent 7-deazapurine derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical development.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Deazapurine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs exhibit altered electronic properties and offer a valuable handle for synthetic modification.[3][4] This fundamental change has given rise to a vast and diverse library of compounds with potent biological activities, including anticancer, antiviral, and antibacterial properties.[2][4] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological applications of 7-deazapurine analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
A Historical Perspective: From Nature's Blueprint to Rational Design
The journey of 7-deazapurine analogs began with the isolation of naturally occurring nucleoside antibiotics from Streptomyces species.[5] Compounds like Tubercidin, Toyocamycin, and Sangivamycin displayed potent biological effects and served as the initial inspiration for the exploration of the 7-deazapurine scaffold.[5] Early research focused on understanding the structure-activity relationships (SAR) of these natural products, which paved the way for the rational design and synthesis of novel derivatives. The substitution of the N7 atom with a carbon was found to enrich the electron density of the five-membered ring, a characteristic that can enhance base-pairing in nucleic acids and improve interactions with enzyme active sites.[3][4] This key insight has been a driving force in the development of 7-deazapurine analogs as modulators of a wide array of biological targets.
Synthetic Strategies: Building the 7-Deazapurine Core
The synthesis of 7-deazapurine analogs often involves a convergent approach, where the modified purine base is coupled with a sugar moiety. Key intermediates, such as 6-chloro-7-deazapurine, serve as versatile building blocks for further elaboration.[2]
Key Synthetic Intermediates and Reactions:
-
Synthesis of 6-Chloro-7-iodo-7-deazapurine: This important intermediate is typically prepared by the iodination of 6-chloro-7-deazapurine using N-iodosuccinimide (NIS) in a solvent like DMF.[5]
-
Vorbrüggen Glycosylation: This is a cornerstone reaction for the synthesis of nucleosides. It involves the coupling of a silylated heterocyclic base with a per-acylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][6][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira couplings are extensively used to introduce a wide variety of substituents at the C6 and C7 positions of the 7-deazapurine ring, allowing for the fine-tuning of biological activity.[8]
Quantitative Biological Data
The following tables summarize the biological activities of representative 7-deazapurine analogs across different therapeutic areas.
Table 1: Anticancer and Kinase Inhibitory Activity
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Isatin-Deazapurine Hybrid 5 | HepG2 (Hepatocellular Carcinoma) | 6.11 ± 0.4 | [8] |
| Isatin-Deazapurine Hybrid 5 | MCF-7 (Breast Cancer) | 5.93 ± 0.3 | [8] |
| Isatin-Deazapurine Hybrid 5 | MDA-MB-231 (Breast Cancer) | 2.48 ± 0.1 | [8] |
| Isatin-Deazapurine Hybrid 5 | HeLa (Cervical Cancer) | 1.98 ± 0.1 | [8] |
| Isatin-Deazapurine Hybrid 5 | EGFR | 0.095 ± 0.003 | [8] |
| Isatin-Deazapurine Hybrid 5 | HER2 | 0.081 ± 0.002 | [8] |
| Isatin-Deazapurine Hybrid 5 | VEGFR2 | 0.112 ± 0.004 | [8] |
| Isatin-Deazapurine Hybrid 5 | CDK2 | 0.134 ± 0.005 | [8] |
Table 2: Antiviral Activity
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| 7-carbomethoxyvinyl-7-deaza-adenine nucleoside (α-form, 10 ) | HIV-1 | Various | 0.71 ± 0.25 | >100 | [9] |
| 7-vinyl-7-deaza-adenine nucleoside (β-form, 7 ) | HCV (replicon) | Huh-7 | <10 (EC90 = 7.6) | Toxic | [9] |
| 7-deaza-2'-C-methyladenosine | DENV | - | 2.0 | - | [10] |
| 7-deaza-2'-C-methyladenosine | Flaviviruses (HCV, DENV, ZIKV, TBEV, YFV) | Various | 5 - 15 | >100 (Huh7) | [10] |
| Compound 10 | DENV-2 | - | 0.4 | - | [11] |
| Compound 5 | DENV-3 | - | 2.4 | - | [11] |
| Compound 10 | JEV | Replicon | 2.3 | - | [11] |
Table 3: Antibacterial Activity
| Compound/Derivative | Bacteria | MIC99 (µg/mL) | Reference |
| 9 | M. smegmatis mc² 155 | 13 | [1] |
| 19 | M. smegmatis mc² 155 | 50 | [1] |
| 6 | M. tuberculosis H37Rv | 20 | [1] |
| 10 | M. tuberculosis H37Rv | 40 | [1] |
Signaling Pathways and Mechanisms of Action
7-Deazapurine analogs exert their biological effects by modulating a variety of cellular signaling pathways. Their ability to act as ATP mimetics makes them potent inhibitors of protein kinases, while other derivatives can interfere with nucleic acid synthesis or activate innate immune responses.
Kinase Inhibition and Cancer Therapy
Many 7-deazapurine derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
-
EGFR and VEGFR-2 Signaling: By targeting receptor tyrosine kinases like EGFR and VEGFR-2, these compounds can block downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, thereby inhibiting cell growth, proliferation, and angiogenesis.[12]
-
Cell Cycle Control: Certain 7-deazapurine analogs target cyclin-dependent kinases (CDKs), such as CDK2, which are master regulators of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induce apoptosis.[2][12]
Antiviral Mechanisms
7-Deazapurine nucleoside analogs are potent antiviral agents that can interfere with viral replication through several mechanisms. After intracellular phosphorylation to the active triphosphate form, they can be incorporated into the growing viral RNA or DNA chain by viral polymerases, leading to chain termination. Additionally, they can act as competitive inhibitors of the viral polymerase.[7][9]
STING Pathway Activation and Immuno-oncology
A recent and exciting application of 7-deazapurine analogs is in the field of immuno-oncology. Certain cyclic dinucleotide (CDN) derivatives of 7-deazapurine have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[13][14] Activation of STING in immune cells triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[13][14]
Clinical Development
The therapeutic potential of 7-deazapurine analogs is underscored by the number of compounds that have advanced into clinical development and, in some cases, have received regulatory approval. Notable examples include:
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) 1/2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[15]
-
Pemetrexed (Alimta®): A folate analog metabolic inhibitor used in the treatment of mesothelioma and non-small cell lung cancer.[15]
-
Ribociclib (Kisqali®): A CDK4/6 inhibitor for the treatment of certain types of breast cancer.[15]
Several other 7-deazapurine nucleosides, particularly those with 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleoside modifications, have undergone clinical trials for the treatment of Hepatitis C virus (HCV) infection.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of 7-deazapurine analogs.
General Experimental Workflow
The discovery and development of novel 7-deazapurine analogs typically follow a structured workflow.
Protocol 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine
Materials:
-
6-chloro-7-deazapurine
-
N-iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).[5]
-
Stir the reaction mixture for 2 hours at room temperature.[5]
-
Remove the solvent under vacuum.[5]
-
Purify the residue by silica gel column chromatography (hexanes:EtOAc) to yield the product.[5]
Protocol 2: Vorbrüggen Glycosylation
Materials:
-
6-chloro-7-iodo-7-deazapurine
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of 6-chloro-7-iodo-7-deazapurine (1.0 equiv.) in anhydrous MeCN, add BSA (1.25 equiv.) at room temperature under a nitrogen atmosphere.[5]
-
After 30 minutes, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (0.9 equiv.) in anhydrous MeCN and TMSOTf (1.25 equiv.) at 0 °C.[5]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[5]
-
After cooling, quench the reaction and purify the product by chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) for tyrosine kinases, Histone H1 for CDKs)
-
7-Deazapurine analog inhibitor
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the 7-deazapurine analog in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor.
-
Initiate the reaction by adding ATP. Include controls for 100% kinase activity (no inhibitor) and background (no enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
7-Deazapurine analog
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and treat with various concentrations of the 7-deazapurine analog for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Conclusion
7-Deazapurine analogs have firmly established their position as a privileged scaffold in drug discovery. From their origins as natural product antibiotics to their current status as clinically approved drugs and promising therapeutic candidates, their journey highlights the power of medicinal chemistry in optimizing molecular frameworks for therapeutic benefit. The versatility of the 7-deazapurine core, coupled with the ever-expanding toolkit of synthetic and biological evaluation methods, ensures that this remarkable class of compounds will continue to be a fertile ground for the discovery of novel and effective treatments for a wide range of human diseases. The continued exploration of their mechanisms of action and the identification of new biological targets will undoubtedly pave the way for the next generation of 7-deazapurine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]
- 7. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. promotion.pharmablock.com [promotion.pharmablock.com]
- 16. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its closely related derivatives. The information is compiled from available Safety Data Sheets (SDS) and chemical safety literature. It is imperative to handle this compound only by personnel trained in managing potentially hazardous chemicals.
Hazard Identification and Classification
This compound and its derivatives are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory System) | 3 |
Hazard Statements:
GHS Pictograms:
| Pictogram | Hazard |
| GHS07 | Exclamation Mark |
Toxicological Data
| Toxicity Data | Value | Species | Route | Reference |
| Oral LD50 | No data available | - | - | [1][5] |
| Inhalation LC50 | No data available | - | - | [1][5] |
| Dermal LD50 | No data available | - | - | [1][5] |
The absence of specific quantitative data necessitates a cautious approach, treating the compound as potentially toxic.
Exposure Controls and Personal Protection
Strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[1]
-
Use a laboratory fume hood or other forms of local exhaust ventilation.[1][5]
Personal Protective Equipment (PPE) Recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a complete suit protecting against chemicals, which may include flame-retardant and antistatic properties.[1][5] |
| Respiratory Protection | For operations where dust or aerosols may be generated, use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Fire Fighting Measures
While not classified as flammable, this compound can decompose under fire conditions to produce hazardous fumes.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5] |
| Hazardous Combustion Products | Carbon oxides and nitrogen oxides.[1] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1][5] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure.
| Condition | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[1][5] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature or refrigerated conditions as specified by the supplier.[5] |
| Incompatible Materials | Strong oxidizing agents.[1][5] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
| Step | Action |
| Personal Precautions | Wear appropriate personal protective equipment, including respiratory protection. Evacuate personnel to a safe area.[1][5] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Containment and Cleaning | Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Researchers should develop and validate their own protocols based on established methodologies for similar compounds, adhering to all institutional and regulatory safety guidelines.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: First Aid Response Workflow for Accidental Exposure.
Caption: Logic for Selecting Appropriate Personal Protective Equipment.
References
- 1. tlcstandards.com [tlcstandards.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 4. 1655430-59-3 | N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride | Piperidines | Ambeed.com [ambeed.com]
- 5. cleanchemlab.com [cleanchemlab.com]
Therapeutic Targets of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, a derivative of 7-deazapurine, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities and have been successfully developed into potent therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of compounds based on this core structure, with a focus on their mechanism of action, associated signaling pathways, quantitative biological data, and the experimental protocols used for their evaluation. The primary therapeutic utility of these compounds lies in their ability to act as potent and often selective inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Core Therapeutic Targets
Research has identified several key protein kinases as primary therapeutic targets for this compound derivatives. These include:
-
Janus Kinases (JAKs): A family of intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling.
-
Protein Kinase B (Akt): A serine/threonine-specific protein kinase that plays a central role in cell survival, proliferation, and metabolism.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A cell-surface receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of macrophages.
Janus Kinases (JAKs)
Derivatives of this compound are prominently featured as inhibitors of the Janus kinase family, which includes JAK1, JAK2, JAK3, and TYK2. The most notable example is Tofacitinib, an FDA-approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, which is built upon this scaffold.[1][2]
Mechanism of Action and Signaling Pathway
JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the kinase. This prevents the phosphorylation and activation of the JAKs, thereby blocking downstream signaling. JAKs are essential components of the JAK-STAT signaling pathway.[3][4] This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of gene transcription.[3][5][6] By inhibiting JAKs, this compound derivatives effectively block this cascade, leading to a reduction in the production of inflammatory mediators.[4][7][8]
References
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a valuable heterocyclic compound for drug discovery and medicinal chemistry. The synthesis is based on a nucleophilic aromatic substitution reaction, a common and reliable method for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. This protocol includes a comprehensive list of materials and reagents, detailed experimental procedures, and characterization data to ensure the successful and reproducible synthesis of the target compound.
Introduction
This compound, also known as N-methyl-7-deazaadenine, is a key building block in the synthesis of a wide range of biologically active molecules. The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, most notably as the core of several Janus kinase (JAK) inhibitors like Tofacitinib. The N-methylated amine at the 4-position is a crucial feature for modulating the potency and selectivity of these inhibitors. This protocol outlines a straightforward and efficient method for the preparation of this important intermediate.
Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atom at the C4 position, making it susceptible to displacement by a nucleophile, in this case, methylamine.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 60590-51-9 | C6H4ClN3 | 153.57 | Solid | >98% |
| Methylamine (40% in H2O or 2M in THF) | 74-89-5 | CH5N | 31.06 | Solution | - |
| This compound | 78727-16-9 | C7H8N4 | 148.17 | Solid | >98% |
Experimental Protocol
Materials and Reagents:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent such as ethanol or THF (approximately 10-20 mL per gram of starting material). Add a base such as potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).
-
Addition of Methylamine: Slowly add the methylamine solution (2.0-5.0 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane or 50% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A streamlined workflow for the synthesis of this compound.
Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
11.6 (br s, 1H, NH-7)
-
8.1 (s, 1H, H-2)
-
7.1 (d, J = 3.6 Hz, 1H, H-6)
-
6.6 (d, J = 3.6 Hz, 1H, H-5)
-
3.0 (d, J = 4.8 Hz, 3H, N-CH₃)
-
(NH of the methylamine group will likely show a broad signal that can exchange with D₂O)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
157.0 (C4)
-
152.0 (C2)
-
151.0 (C7a)
-
121.0 (C6)
-
102.0 (C4a)
-
99.0 (C5)
-
27.0 (N-CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z = 149.08 [M+H]⁺
-
Safety Precautions
-
Handle 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and methylamine in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methylamine is a flammable and corrosive substance. Take necessary precautions to avoid inhalation and contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol for detailed safety information.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following this procedure, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided characterization data will aid in the confirmation of the final product's identity and purity.
Application Notes and Protocols for the In Vitro Kinase Assay of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This scaffold is a well-established pharmacophore in kinase inhibitor discovery, notably as a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] Consequently, these compounds are often ATP-competitive inhibitors of various protein kinases. The this compound core is particularly recognized as a key structural element in inhibitors of the Janus Kinase (JAK) family, which are crucial mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative disorders.[1]
These application notes provide a comprehensive protocol for determining the in vitro kinase inhibitory activity of this compound and similar compounds. The focus is on a luminescence-based assay that quantifies ATP consumption, a common and robust method for high-throughput screening and potency determination.
Signaling Pathway Context: The JAK-STAT Pathway
The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in signal transduction initiated by cytokines and growth factors.[2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transmitting extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[3][4]
The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[5] this compound and its derivatives typically inhibit JAKs by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation cascade.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | Tofacitinib IC50 (nM) |
| JAK1 | 112 |
| JAK2 | 20 |
| JAK3 | 1 |
| TYK2 | Not widely reported |
| Table 1: Representative in vitro inhibitory activity of Tofacitinib against JAK family kinases. Data is compiled from various sources to illustrate the pan-JAK inhibitory profile.[3] |
Experimental Protocols
The following is a detailed protocol for an in vitro luminescence-based kinase assay to determine the IC50 value of this compound against a target kinase, such as a member of the JAK family. This protocol is adapted for a 384-well plate format and utilizes a commercial ATP-quantification assay kit (e.g., Kinase-Glo®).
Objective
To quantify the dose-dependent inhibition of a purified recombinant kinase by this compound and determine its half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
This compound (CAS: 78727-16-9)
-
Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Dimethyl Sulfoxide (DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Detailed Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient (e.g., 10-point curve).
-
-
Reaction Setup (in a 384-well plate):
-
Add a small volume (e.g., 100 nL) of each compound dilution and DMSO (for vehicle controls) to the appropriate wells of a white, opaque 384-well plate.
-
Prepare a 2x kinase/substrate master mix in kinase assay buffer. The final kinase concentration should be optimized to ensure the reaction is in the linear range.
-
Dispense 5 µL of the 2x kinase/substrate mix into each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction:
-
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
Incubate the plate at room temperature for an additional 10 minutes.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Normalization:
-
The "high" signal (0% inhibition) is determined from the average of the vehicle (DMSO) control wells.
-
The "low" signal (100% inhibition) is determined from control wells without the kinase enzyme.
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Luminescence_compound - Luminescence_low) / (Luminescence_high - Luminescence_low)])
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value. This can be performed using software such as GraphPad Prism.
-
Conclusion
The provided protocol offers a robust framework for assessing the in vitro inhibitory activity of this compound against specific kinase targets, particularly members of the JAK family. Given the established role of the pyrrolo[2,3-d]pyrimidine scaffold in targeting the ATP-binding site of kinases, this compound is expected to exhibit inhibitory activity within the JAK-STAT signaling pathway. Accurate determination of its potency and selectivity through these assays is a critical step in the characterization of this and similar molecules for potential therapeutic applications in immunology and oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 3. 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine, N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-7-[(4-Met hylphenyl)sulfonyl]- | 923036-30-0 [chemicalbook.com]
- 4. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID 23401507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the 7-deazapurine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to endogenous purines, allowing for interaction with a variety of biological targets. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core are notably investigated as kinase inhibitors, demonstrating potential therapeutic applications in oncology, immunology, and inflammatory diseases.
A prominent example of a drug bearing this core structure is Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1] The N-methylated analog, this compound, serves as a valuable building block or intermediate in the synthesis of more complex derivatives. Understanding its solubility in various solvents is critical for its use in synthesis, purification, formulation, and biological screening assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | Sigma-Aldrich |
| Molecular Weight | 148.17 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Keep in dark place, inert atmosphere, room temperature | Sigma-Aldrich |
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and estimated solubility profile based on the known behavior of structurally similar 7-deazapurine derivatives and general solvent properties. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds due to its ability to dissolve a wide range of polar and non-polar substances.
| Solvent | Type | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used for creating stock solutions for biological assays. |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | Solubility may be enhanced with heating. |
| Ethanol (EtOH) | Polar Protic | Slightly Soluble | Similar to methanol, solubility may increase with temperature. |
| Water | Polar Protic | Slightly Soluble | Solubility in aqueous solutions is generally low for this compound class. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | Generally poor solubility is expected. |
| Aqueous Acid | Polar Protic | Slightly Soluble | Protonation of the amine groups may slightly enhance solubility. |
Note: The information in this table is an estimate and should be confirmed experimentally for specific applications.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., DMSO, Methanol, Water) of analytical grade
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
2. Safety Precautions:
-
This compound and its derivatives may be hazardous. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.
3. Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the initial weight of the compound.
-
Add a known volume or weight of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine are well-established as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial signal transduction cascade involved in cellular responses to a wide range of cytokines and growth factors. This pathway plays a key role in immunity, cell proliferation, differentiation, and apoptosis.
Caption: The JAK-STAT signaling pathway and the point of inhibition by 7-deazapurine derivatives.
The workflow for investigating the inhibitory activity of this compound derivatives on the JAK-STAT pathway typically involves several key steps, from initial solubility testing to in vitro and in vivo functional assays.
Caption: Experimental workflow for the development of 7-deazapurine-based kinase inhibitors.
References
Application Notes and Protocols for Screening N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including antiviral properties.[1][2][3] This document provides a detailed protocol for the systematic screening of novel this compound derivatives to identify and characterize their antiviral potential. The protocol outlines a tiered approach, beginning with the assessment of cytotoxicity, followed by primary antiviral screening, and culminating in more detailed secondary assays to determine the potency and mechanism of action of lead compounds.
General Screening Workflow
A logical progression of experiments is crucial for the efficient identification of promising antiviral candidates. The workflow is designed to first eliminate cytotoxic compounds and then to identify and characterize the antiviral activity of the remaining derivatives.
Caption: A tiered workflow for the screening of this compound derivatives.
Experimental Protocols
Cytotoxicity Assays
It is essential to assess the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to the death of the host cells.[4][5] This is typically done in parallel with the primary antiviral screening, using the same cell line and compound concentrations.[4]
a. MTT Assay Protocol
This colorimetric assay measures the metabolic activity of viable cells.[5]
Materials:
-
96-well cell culture plates
-
Appropriate host cell line (e.g., Vero, A549, Huh-7)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the host cells at a predetermined density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assays
a. Cytopathic Effect (CPE) Reduction Assay
This assay is a high-throughput method for initial screening of antiviral compounds.[6][7][8] It measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
96-well cell culture plates with confluent host cell monolayers
-
Virus stock with a known titer
-
Cell culture medium with reduced serum (e.g., 2% FBS)
-
Test compounds at various concentrations
-
Positive control antiviral drug (if available)
-
Neutral red or crystal violet solution for staining
Procedure:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the growth medium from the cell monolayers and add the compound dilutions.
-
Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected, untreated cell controls and infected, untreated virus controls.
-
Incubate the plates at 37°C in a CO2 incubator until CPE is observed in at least 80% of the virus control wells.
-
Stain the cells with neutral red or crystal violet to visualize the viable cells.
-
Quantify the dye uptake spectrophotometrically to determine the percentage of CPE reduction.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces CPE by 50%.
b. Plaque Reduction Assay
This assay is a more quantitative method to determine the antiviral activity by measuring the reduction in the number of viral plaques.[6][9][10][11][12]
Materials:
-
6- or 12-well cell culture plates with confluent host cell monolayers
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., medium containing agarose or carboxymethyl cellulose)
-
Crystal violet or other suitable stain
Procedure:
-
Incubate serial dilutions of the test compounds with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells.
-
Add the overlay medium to restrict the spread of the virus.
-
Incubate the plates until visible plaques are formed.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.
c. Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.[6][13][14][15]
Materials:
-
Cell culture plates
-
Virus stock
-
Test compounds
-
Apparatus for titrating virus (e.g., 96-well plates for TCID50 assay)
Procedure:
-
Infect host cells with the virus in the presence of different concentrations of the test compound.
-
After a single replication cycle (e.g., 24-48 hours), collect the cell culture supernatant or lyse the cells to release progeny viruses.
-
Determine the titer of the progeny virus in the collected samples using a standard titration method like the TCID50 (50% tissue culture infectious dose) assay or plaque assay.
-
Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control and determine the EC50.
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison between different derivatives.
Table 1: Cytotoxicity and Antiviral Activity of this compound Derivatives
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Derivative 1 | >100 | 5.2 | >19.2 |
| Derivative 2 | 75.3 | 12.8 | 5.9 |
| Derivative 3 | >100 | >50 | - |
| Control Drug | 250 | 1.5 | 166.7 |
-
CC50: 50% cytotoxic concentration.
-
EC50: 50% effective concentration.
-
Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates a more promising candidate.
Potential Mechanism of Action and Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to act as inhibitors of various kinases.[16][17] In the context of viral infections, they could potentially interfere with host cell signaling pathways that are co-opted by the virus for its replication or they could directly target viral enzymes.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. youtube.com [youtube.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. asm.org [asm.org]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. researchgate.net [researchgate.net]
- 17. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and representative data for the analytical characterization of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 78727-16-9), a key intermediate in pharmaceutical synthesis. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis, present the expected data in tabular format, and illustrate the general experimental workflow.
Overview and Structural Information
This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its characterization is crucial for confirming its identity, purity, and stability.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 78727-16-9 |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| Chemical Structure | ![]() |
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound. Below are the anticipated ¹H and ¹³C NMR data, based on analysis of structurally related compounds.
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | N7-H |
| ~8.1 | s | 1H | C2-H |
| ~7.1 | d, J ≈ 3.5 Hz | 1H | C6-H |
| ~6.5 | d, J ≈ 3.5 Hz | 1H | C5-H |
| ~6.0 | br s | 1H | N-H (amine) |
| ~3.0 | d, J ≈ 4.5 Hz | 3H | N-CH₃ |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~157.0 | C4 |
| ~152.0 | C2 |
| ~151.0 | C7a |
| ~121.0 | C6 |
| ~102.0 | C4a |
| ~99.0 | C5 |
| ~28.0 | N-CH₃ |
Mass Spectrometry Data
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 149.0822 | 149.0825 |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to 16 ppm.
-
Acquire data for 16-32 scans.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Set the spectral width to 240 ppm.
-
Acquire data for 1024-4096 scans.
-
Employ proton decoupling.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
-
Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the m/z of the molecular ion ([M+H]⁺).
-
For high-resolution mass spectrometry, compare the observed exact mass to the calculated exact mass to confirm the elemental composition.
-
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
Application Notes and Protocols for the Synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to the native purine core. This structural feature allows its derivatives to interact with a wide range of biological targets, particularly protein kinases. N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have emerged as a significant class of compounds, demonstrating potent inhibitory activity against various kinases involved in key signaling pathways. Notably, these derivatives have been successfully developed as inhibitors of Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), which are critical mediators of inflammatory and autoimmune diseases.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of a series of this compound derivatives to facilitate structure-activity relationship (SAR) studies. The protocols are designed to be adaptable for the generation of a library of analogs for screening and optimization.
General Synthetic Strategy
The synthesis of this compound derivatives typically commences from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common and effective strategy involves a three-step sequence:
-
Protection of the Pyrrole Nitrogen (N7): To avoid side reactions, the N7 position of the pyrrolo[2,3-d]pyrimidine core is typically protected. A widely used protecting group is p-toluenesulfonyl (tosyl), which can be introduced by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base.
-
Nucleophilic Aromatic Substitution (SNA r): The protected intermediate undergoes a nucleophilic aromatic substitution reaction at the C4 position with a desired N-methylated amine. This is the key step for introducing diversity into the molecule.
-
Deprotection of the Pyrrole Nitrogen (N7): The final step involves the removal of the protecting group from the N7 position to yield the target this compound derivative.
This synthetic approach is versatile and allows for the introduction of a wide variety of substituents at the 4-amino position, making it ideal for SAR studies.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1)
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
Procedure:
-
To a reaction flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), p-toluenesulfonyl chloride (1.12 equivalents), and acetone.
-
Slowly add a 2.5 M aqueous solution of sodium hydroxide (2.4 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash the filter cake with a mixture of acetone and water (1:4 v/v), and dry under reduced pressure to obtain 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (2) as an off-white solid.
Protocol 2: General Procedure for the Synthesis of N-methyl-N-substituted-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives (Intermediate 3)
Materials:
-
4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (2)
-
Substituted N-methyl amine (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction flask, combine 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (2) (1.15 equivalents), the desired substituted N-methyl amine (1 equivalent), and potassium carbonate (7 equivalents).
-
Add a mixture of tetrahydrofuran and water (4:1 v/v) as the solvent.
-
Heat the reaction mixture under reflux for 8-10 hours, monitoring the progress by TLC.
-
After the reaction is complete, remove the majority of the solvent by rotary evaporation.
-
Extract the residue with ethyl acetate and wash the organic phase with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-N-substituted-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (3).
Protocol 3: General Procedure for the Deprotection to Yield N-methyl-N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives (Final Product)
Materials:
-
N-methyl-N-substituted-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (3)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
-
Dissolve the tosyl-protected compound (3) in a mixture of methanol and water.
-
Add a sufficient amount of sodium hydroxide to achieve deprotection.
-
Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate it to obtain the crude final product.
-
Purify the product by an appropriate method, such as crystallization or column chromatography.
Structure-Activity Relationship (SAR) Studies
The this compound scaffold has been extensively explored for its kinase inhibitory activity. The following tables summarize key SAR data for derivatives targeting Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK).
Table 1: SAR of this compound Derivatives as JAK Inhibitors
| Compound | R Group at N4 | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity Profile |
| Tofacitinib | (3R,4R)-4-methyl-1-(propan-2-ylsulfonyl)piperidin-3-yl | 112 | 20 | 1 | JAK3 > JAK2 > JAK1 |
| Derivative A | cis-3-(propylsulfonamido)cyclobutyl | 2.9 | 200 | >10000 | Selective for JAK1 |
| Derivative B | (3S,4R)-4-methyl-1-(cyanomethyl)piperidin-3-yl | 5.6 | 28 | 805 | JAK1/2 preference |
Data compiled from publicly available research literature.[1][3]
Key SAR Insights for JAK Inhibition:
-
The nature of the substituent at the 4-amino position is critical for both potency and selectivity.
-
Modification of the piperidine ring of tofacitinib to a cyclobutyl group in Derivative A led to a significant increase in selectivity for JAK1.[4]
-
The introduction of a cyanomethyl group on the piperidine ring (Derivative B) maintained potent JAK1 and JAK2 inhibition.
Table 2: SAR of this compound Derivatives as BTK Inhibitors
| Compound | R Group at N4 | BTK IC₅₀ (nM) | Cellular Activity (IC₅₀, µM) |
| Compound 28a | 4-phenoxyphenyl | 3.0 | 7.04 (Daudi cells) |
| Compound B16 | Specific substituted phenyl | 21.7 | - |
Data compiled from publicly available research literature.[2][5]
Key SAR Insights for BTK Inhibition:
-
Derivatives bearing a 4-phenoxyphenyl substituent at the N4 position (Compound 28a) exhibit potent enzymatic inhibition of BTK and cellular activity.[5]
-
The SAR for BTK inhibitors suggests that the nature of the aryl group at the 4-amino position significantly influences potency.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives primarily exert their therapeutic effects by inhibiting key kinases in crucial signaling pathways. Understanding these pathways is essential for rational drug design and for interpreting biological data.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway:
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation.[6][7][8] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[7][9]
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The typical synthetic route involves three main stages: protection of the pyrrole nitrogen, nucleophilic substitution with methylamine, and deprotection.
Problem 1: Low yield in the tosyl protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Possible Causes and Solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient amount of time. One reported protocol suggests stirring for 30 minutes at room temperature after the addition of p-toluenesulfonyl chloride.[1]
-
-
Inappropriate base or solvent: The choice of base and solvent is crucial for this reaction.
-
Solution: A common and high-yielding procedure uses triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).[1] Ensure all reagents and solvents are anhydrous, as the presence of water can lead to side reactions.
-
-
Suboptimal temperature: The reaction temperature can affect the rate and yield.
-
Solution: The addition of p-toluenesulfonyl chloride is typically performed at 0°C to control the exothermic reaction, followed by stirring at room temperature.[1]
-
Problem 2: Low yield or no reaction during the amination of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with methylamine.
Possible Causes and Solutions:
-
Inactivation of the amine: If acidic conditions are used, the methylamine, being an aliphatic amine, can be protonated and become non-nucleophilic, thus hindering the reaction.
-
Competing solvolysis: The starting material, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, can undergo hydrolysis (a type of solvolysis) in the presence of water, especially at higher temperatures, leading to the formation of the corresponding 4-hydroxy derivative as a byproduct.[2][4]
-
Solution: While water is a recommended solvent for the amination with aliphatic amines, it is important to control the reaction temperature and time to minimize this side reaction. If solvolysis is a significant issue, consider using a non-aqueous solvent system, although this may require different reaction conditions.
-
-
Insufficient temperature: The reaction may be too slow at lower temperatures.
-
Solution: The amination reaction is typically heated. The optimal temperature will need to be determined empirically, but a starting point could be in the range of 80-100°C.
-
Problem 3: Incomplete or difficult deprotection of the tosyl group.
Possible Causes and Solutions:
-
Ineffective deprotection agent: The tosyl group is stable and requires specific conditions for removal.
-
Solution: While various methods exist for tosyl group deprotection, a common method for similar heterocyclic systems involves the use of a strong reducing agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][5][6]
Q2: Why is it necessary to protect the pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine before amination?
A2: The pyrrole nitrogen is nucleophilic and can react with reagents intended for other parts of the molecule. Protection ensures that the subsequent reactions, such as the nucleophilic substitution at the 4-position, occur selectively. The tosyl group is a common protecting group for this purpose.
Q3: What are the key parameters to control during the amination step?
A3: The key parameters are the choice of solvent, the presence or absence of an acid catalyst, and the reaction temperature. For aliphatic amines like methylamine, using water as a solvent without an acid catalyst is generally recommended to avoid protonation of the amine and promote the reaction.[2][3] Temperature control is also important to balance the reaction rate with potential side reactions like hydrolysis.[4]
Q4: What are the common side products in this synthesis?
A4: A common side product during the amination step is the 4-hydroxy-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which results from the hydrolysis of the starting material.[4] During the deprotection step, incomplete removal of the tosyl group can lead to a mixture of the desired product and the tosyl-protected intermediate.
Q5: What purification methods are typically used for the final product?
A5: Column chromatography is a common method for purifying the final product and removing any unreacted starting materials or side products. The choice of eluent will depend on the polarity of the compounds in the mixture.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from a high-yield synthesis of the tosyl-protected intermediate.[1]
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
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p-Toluenesulfonyl chloride (TsCl)
-
Water
Procedure:
-
In a reaction flask at room temperature, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in dichloromethane.
-
Add triethylamine (3 equivalents) and 4-dimethylaminopyridine (0.1 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane dropwise to the reaction mixture.
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After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (3 x volume of DCM).
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Dry the organic layer under reduced pressure to obtain 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. A reported yield for this procedure is 97.7%.[1]
Protocol 2: Synthesis of N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (General Procedure)
This is a general procedure based on the principles of nucleophilic aromatic substitution on the pyrrolopyrimidine core.
Materials:
-
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Aqueous solution of methylamine (e.g., 40%)
-
Water
Procedure:
-
In a sealed reaction vessel, suspend 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in water.
-
Add an excess of an aqueous solution of methylamine (e.g., 2-3 equivalents).
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Heat the reaction mixture with stirring to 80-100°C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 3: Deprotection of the Tosyl Group (General Considerations)
The deprotection of the tosyl group can be challenging. A strong reducing agent is typically required.
Materials:
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N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Deprotection reagent (e.g., sodium naphthalenide in THF)
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Anhydrous THF
Procedure (Conceptual):
-
Prepare a solution of the deprotection reagent (e.g., sodium naphthalenide in THF) under an inert atmosphere.
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Cool the solution to a low temperature (e.g., -78°C).
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Slowly add a solution of N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in anhydrous THF to the deprotection reagent solution.
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Stir the reaction mixture at low temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., water or ammonium chloride solution).
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Extract the product into an organic solvent.
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Wash, dry, and concentrate the organic layer.
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Purify the final product, this compound, by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Condition | Reported Yield | Reference |
| Starting Material | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 97.7% | [1] |
| Reagents | p-Toluenesulfonyl chloride, Triethylamine, DMAP | ||
| Solvent | Dichloromethane | ||
| Temperature | 0°C to Room Temperature | ||
| Reaction Time | 30 minutes |
Table 2: Factors Influencing the Amination of 4-chloropyrrolopyrimidines
| Factor | Observation | Recommendation for Methylamine | Reference |
| Solvent | Reaction rate is higher in water compared to alcoholic solvents for aniline amination. | Water is a promising solvent. | [2][3][4] |
| Acid Catalysis | Beneficial for amination with anilines, but can lead to solvolysis. | Not recommended for aliphatic amines like methylamine as it leads to protonation and inactivation. | [2][3] |
| Side Reaction | Solvolysis (hydrolysis) of the starting material to the 4-hydroxy derivative. | Control temperature and reaction time to minimize. | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the amination step.
References
- 1. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the purification of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically residual starting materials and byproducts from the synthesis. The synthesis of this compound usually involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine. Therefore, the primary impurities to look out for are:
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Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The starting material for the amination reaction.
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7H-pyrrolo[2,3-d]pyrimidin-4-ol: This hydrolysis byproduct can form if water is present during the reaction or work-up.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound and its derivatives are silica gel flash column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.
Q3: What are suitable TLC conditions for monitoring the purification?
A3: A common solvent system for thin-layer chromatography (TLC) of this compound and related compounds is a mixture of petroleum ether and ethyl acetate, for example, in a 9:1 ratio.[1] The spots can be visualized under UV light.
Troubleshooting Guides
Silica Gel Flash Column Chromatography
This is a widely used method for the purification of pyrrolo[2,3-d]pyrimidine derivatives.
Problem 1: Poor separation of the product from impurities.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. If the Rf value of your product is too high (running too fast), decrease the polarity of the solvent system. If the Rf is too low (sticking to the silica), increase the polarity. For this compound derivatives, common solvent systems include acetone/dichloromethane (DCM) and ethyl acetate/n-pentane or petroleum ether.[2] |
| Column Overloading | Too much crude material on the column can lead to broad peaks and poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Improper Column Packing | Air bubbles or channels in the silica gel bed will result in an uneven flow of the eluent and poor separation. Ensure the column is packed uniformly. |
Problem 2: Product is not eluting from the column.
| Potential Cause | Troubleshooting Step |
| Solvent System is Too Non-Polar | The product may have a high affinity for the silica gel. Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of methanol to the eluent can be effective. |
| Product Degradation on Silica | Some compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina. |
Experimental Protocol: Silica Gel Flash Column Chromatography of a Pyrrolo[2,3-d]pyrimidine Derivative
This is a general procedure based on the purification of a similar compound and may require optimization for this compound.
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Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Add a small amount of silica gel to this solution to create a slurry.
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Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
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Column Packing: Pack a glass column with silica gel in the desired eluent.
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Loading: Carefully load the dried slurry onto the top of the packed column.
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Elution: Begin elution with the chosen solvent system (e.g., acetone/DCM 1:1), collecting fractions and monitoring by TLC.[2]
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Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.
Table 1: Example Solvent Systems for Chromatography of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Type | Solvent System | Rf Value | Yield |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Acetone/DCM (1:1) | 0.49 | 60% |
| N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Acetone/DCM (1:1) | 0.34 | 61% |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | EtOAc/n-pentane (8:2) | 0.40 | 54% |
Data adapted from a study on related compounds and should be used as a starting point for optimization.
Recrystallization
Recrystallization can be a highly effective method for obtaining high-purity crystalline material, provided a suitable solvent system is identified.
Problem 1: The compound will not dissolve in the chosen solvent.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | The solvent is not a good choice for this compound. Amines can sometimes be difficult to dissolve in common organic solvents. Experiment with a range of solvents with varying polarities. For amines, it is sometimes beneficial to use a solvent mixture or to try acidic solvents like acetic acid, which can protonate the amine and increase its solubility.[3] |
Problem 2: The compound oils out instead of crystallizing.
| Potential Cause | Troubleshooting Step |
| Solution is Supersaturated | The concentration of the compound in the solvent is too high. Add more solvent to the hot solution before allowing it to cool. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
| Insoluble Impurities Present | The presence of impurities can inhibit crystallization. Try filtering the hot solution to remove any insoluble material before cooling. |
Problem 3: No crystals form upon cooling.
| Potential Cause | Troubleshooting Step |
| Solution is Not Saturated | The concentration of the compound is too low. Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Nucleation is Inhibited | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
Visualization of Purification Workflow
Below is a generalized workflow for the purification of this compound.
Logical Troubleshooting Flow
This diagram illustrates a logical approach to troubleshooting common purification issues.
References
stability issues of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Q1: My solution of this compound is showing a color change (e.g., turning yellow). What could be the cause?
A1: A color change in your solution may indicate degradation of the compound. This compound, like other purine analogs, can be susceptible to degradation under certain conditions. The recommended storage for the solid compound is at room temperature, in a dark place, and under an inert atmosphere, suggesting potential sensitivity to light and oxidation.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solution is always protected from light by using amber vials or covering the container with aluminum foil.
-
Inert Atmosphere: If possible, prepare and store solutions under an inert gas like nitrogen or argon to prevent oxidation.
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Solvent Purity: Use high-purity, degassed solvents for solution preparation. Impurities in the solvent can initiate or catalyze degradation.
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pH of the Solution: The stability of the compound can be pH-dependent. Consider buffering your solution if appropriate for your experiment.
-
Temperature: Store solutions at recommended temperatures (typically refrigerated or frozen) to slow down potential degradation reactions.
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Q2: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the reason?
A2: The appearance of unexpected peaks in your chromatogram could be due to several factors:
-
Troubleshooting Steps:
-
Impurity Profile of the Solid Material: The starting material may contain impurities. Always check the certificate of analysis (CoA) for the purity of the compound.
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Degradation during Sample Preparation: The compound might be degrading during the sample preparation process. This could be due to the solvent used, pH, or exposure to light and high temperatures.
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Interaction with Excipients (if in formulation): If you are working with a formulated product, the compound might be interacting with excipients.
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System Contamination: Ensure that the HPLC system, including the column and solvent lines, is clean and free from contaminants.
-
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To assess the stability of the compound in your specific experimental conditions, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.
-
Key Stress Conditions for Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.
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Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80 °C).
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Photostability: Expose the solution to UV and visible light.
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By analyzing the stressed samples using a stability-indicating HPLC method, you can determine the degradation profile of the compound under your specific conditions.
Data on Solution Stability
| Parameter | Condition | Expected Stability | Potential Degradation Pathway |
| pH | Acidic (pH < 4) | Potentially Unstable | Hydrolysis of the amino group or cleavage of the glycosidic bond in nucleoside analogs. |
| Neutral (pH 6-8) | Generally More Stable | - | |
| Basic (pH > 9) | Potentially Unstable | Ring opening or other base-catalyzed reactions. | |
| Temperature | Refrigerated (2-8 °C) | Good Short-Term Stability | - |
| Room Temperature (20-25 °C) | Moderate Stability | Degradation rate may increase over time. | |
| Elevated (> 40 °C) | Likely Unstable | Accelerated degradation through various pathways. | |
| Light | Protected from Light | Stable | - |
| Exposed to UV/Visible Light | Potentially Unstable | Photodegradation. | |
| Atmosphere | Inert (Nitrogen, Argon) | Stable | - |
| Air (Oxygen) | Potentially Unstable | Oxidation. |
Experimental Protocols
1. General Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Objective: To identify potential degradation products and pathways.
-
Materials:
-
This compound
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HPLC grade solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 N HCl)
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Bases (e.g., 0.1 N NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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pH meter
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HPLC system with a UV detector
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Photostability chamber
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Oven
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature and 60 °C for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature and 60 °C for a defined period. Neutralize the solution before HPLC analysis.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
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Thermal Degradation: Heat the stock solution at 60 °C for a defined period.
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Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
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Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
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2. General Protocol for Stability-Indicating HPLC Method Development
This protocol provides a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
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Objective: To develop a specific and robust HPLC method for the analysis of this compound and its impurities/degradants.
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Instrumentation: HPLC with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
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Initial Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with a low percentage of Mobile Phase B and gradually increase it.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Scan for the UV maximum of the parent compound.
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Injection Volume: 10 µL.
-
-
Method Optimization:
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Inject the unstressed and stressed samples.
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Evaluate the separation of the main peak from any degradation product peaks.
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Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, different pH), and column chemistry to achieve adequate resolution between all peaks.
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Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
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Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a forced degradation study.
Technical Support Center: Synthesis of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthetic route is the nucleophilic aromatic substitution (SNAc) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine. This reaction is typically carried out in a suitable solvent, such as an alcohol or an aprotic polar solvent, and may be performed at elevated temperatures.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities to monitor include:
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Unreacted Starting Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and residual methylamine.
-
Hydrolysis Product: 7H-pyrrolo[2,3-d]pyrimidin-4-ol, formed from the reaction of the chloro-precursor with any water present in the reaction mixture.[1]
-
Process-Related Impurities: These can include byproducts from the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material.
Q3: How can I minimize the formation of the hydrolysis impurity, 7H-pyrrolo[2,3-d]pyrimidin-4-ol?
A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Ensure your reaction setup is dry and, if possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. The presence of acid can also promote hydrolysis, so controlling the pH of the reaction is important.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for monitoring the progress of the reaction and quantifying the product and impurities. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) | 1. Insufficient reaction time or temperature.2. Inadequate amount of methylamine.3. Poor quality of reagents or solvents. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC.2. Use a larger excess of methylamine.3. Ensure all reagents and solvents are of high purity and anhydrous. |
| Presence of a Significant Amount of 7H-pyrrolo[2,3-d]pyrimidin-4-ol Impurity | 1. Presence of water in the reaction mixture.2. Reaction conditions (e.g., acidic pH) favoring hydrolysis.[1] | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere.2. If using an acid scavenger, choose one that does not promote hydrolysis. A non-aqueous workup may be beneficial. |
| Difficulty in Purifying the Final Product | 1. Co-elution of impurities with the product during chromatography.2. Product instability under purification conditions. | 1. Optimize the chromatography conditions (e.g., change the solvent system, gradient, or stationary phase).2. Assess the stability of the product at different pH values and temperatures to select appropriate purification and workup conditions. |
| Unexpected Peaks in HPLC or LC-MS Analysis | 1. Formation of unknown side products.2. Contamination from equipment or solvents. | 1. Isolate the unknown peak and characterize it using techniques like LC-MS/MS and NMR to elucidate its structure. This will help in understanding the side reaction and optimizing the conditions to avoid it.2. Run a blank analysis of the solvents and check for any carryover from previous analyses. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous ethanol or isopropanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent).
-
Add anhydrous ethanol (or another suitable solvent) to dissolve the starting material.
-
Add methylamine solution (3-5 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as a solid.
Protocol 2: HPLC-UV Method for In-Process Control and Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 3: LC-MS Method for Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described in Protocol 2.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500
-
Data Analysis: Monitor for the expected mass of the product (C₇H₈N₄, [M+H]⁺ ≈ 149.08) and potential impurities. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ([M+H]⁺ ≈ 154.02 for ³⁵Cl isotope) and 7H-pyrrolo[2,3-d]pyrimidin-4-ol ([M+H]⁺ ≈ 136.05).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of desired reaction and side reaction leading to a common impurity.
References
Technical Support Center: Optimizing Coupling Reactions with the Pyrrolo[2,3-d]pyrimidine Core
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing coupling reactions on the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for the functionalization of the pyrrolo[2,3-d]pyrimidine core?
A1: The most frequently employed palladium-catalyzed cross-coupling reactions for modifying the pyrrolo[2,3-d]pyrimidine nucleus include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions.[1][2] These methods are invaluable for forming a diverse range of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.[2]
Q2: Why do coupling reactions with pyrrolo[2,3-d]pyrimidines sometimes give low yields or fail altogether?
A2: Low yields or reaction failures can stem from several factors. A primary issue is catalyst poisoning, where the Lewis basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring coordinate to the palladium catalyst, leading to its deactivation.[3] Other common problems include poor solubility of the heterocyclic substrate, suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), and the presence of oxygen or moisture, which can deactivate the catalyst.[3][4]
Q3: How can I minimize catalyst poisoning when working with pyrrolo[2,3-d]pyrimidines?
A3: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands can help stabilize the palladium catalyst and prevent strong coordination with the nitrogen heterocycle.
-
Use of Pre-catalysts: Utilize pre-formed palladium pre-catalysts to ensure the efficient generation of the active Pd(0) species.[3]
-
Slow Addition: Adding the pyrrolo[2,3-d]pyrimidine substrate slowly to the reaction mixture can help maintain a low concentration of the potentially inhibiting heterocycle at any given time.[3]
Q4: What is the general reactivity trend for halogens on the pyrrolo[2,3-d]pyrimidine core in cross-coupling reactions?
A4: The reactivity of halo-pyrrolo[2,3-d]pyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[5] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more easily cleaved during the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and faster reaction rates compared to their bromo or chloro counterparts.[5]
Troubleshooting Guides
Low or No Product Yield
Problem: My cross-coupling reaction is resulting in a low yield or no desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure your palladium source is active. If using a Pd(II) source, it must be reduced in situ to Pd(0).[3] Thoroughly degas the reaction mixture to prevent catalyst oxidation by oxygen.[3] |
| Catalyst Poisoning | The Lewis basic nitrogen on the pyrrolo[2,3-d]pyrimidine core can deactivate the palladium catalyst.[3] Try using bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) or a pre-formed palladium precatalyst.[3] |
| Poor Solubility | The pyrrolo[2,3-d]pyrimidine substrate or other reagents may have limited solubility in the chosen solvent. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[3] Increasing the reaction temperature may also improve solubility.[3] |
| Sub-optimal Reaction Conditions | Systematically screen different palladium sources, ligands, bases, and solvents. Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.[3] |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction.[3] |
| Impure Reagents | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Impurities can interfere with the catalytic cycle. |
Caption: Troubleshooting logic for low or no product yield.
Common Side Reactions
Problem: My reaction is producing significant side products, such as homocoupled or protodeboronated products.
Possible Causes and Solutions:
| Side Reaction | Cause | Recommended Action |
| Homocoupling | This side reaction leads to the formation of a symmetrical biaryl product. The presence of oxygen can promote the homocoupling of boronic acids.[3] | Ensure thorough degassing of the reaction mixture.[3] Add a mild reducing agent or ensure the efficient generation and maintenance of the Pd(0) species.[3] Control the stoichiometry of the coupling partners. |
| Protodeboronation | This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom.[3] This is more significant with electron-deficient heteroaryl boronic acids.[3] | Use anhydrous conditions and reagents. Minimize the amount of water or other proton sources in the reaction mixture. The choice of base can also influence this side reaction. |
| Dehalogenation | The starting aryl halide is converted back to the corresponding arene. | This can be caused by certain bases or impurities. Try screening different bases or ensure the purity of your reagents. |
Data Presentation: Comparative Reaction Conditions
The choice of reaction conditions is critical for a successful coupling reaction. The following tables summarize various conditions reported in the literature for Suzuki-Miyaura and Sonogashira couplings with pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling on the Pyrrolo[2,3-d]pyrimidine Core
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd(dppf)Cl2 | - | K2CO3 | Dioxane/H2O | 100 | 12 | ~60-90 | [6] |
| 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 (2 eq) | Toluene | 100 | 12 | - | [2][7] |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 eq) | - | - | - | - | 60-70 | - | - | [1] |
Table 2: Selected Conditions for Sonogashira Coupling on the Pyrrolo[2,3-d]pyrimidine Core
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-6-chloro-1,3-dimethyluracil derivative | Aryl acetylene (1.2 eq) | Pd(PPh3)2Cl2 (5) | CuI (5) | NEt3 (10 eq) | DMSO | 25 | 6 | 60-99 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The solubility of a compound is influenced by its molecular structure. This compound is a heterocyclic compound with a relatively nonpolar pyrrolopyrimidine core. While it contains a basic amine group that can be protonated, the overall lipophilicity of the molecule can lead to low solubility in aqueous media, especially at neutral or basic pH.[1][2]
Q2: What is the first step I should take to improve the solubility of this compound?
A2: Given the presence of a basic amine functional group, the first and often most effective step is to assess and adjust the pH of your aqueous buffer.[3][4][5][6] The amine group can be protonated at acidic pH, forming a more soluble salt.[7] Therefore, experimenting with buffers at various acidic pH levels is highly recommended.
Q3: Are there other methods to enhance solubility if pH adjustment is insufficient or not feasible for my experiment?
A3: Yes, several techniques can be employed, often in combination with pH adjustment.[3][8] These include:
-
Co-solvents: Adding a water-miscible organic solvent can increase solubility.[3][9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[11][12][13][14][15][16][17]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[4][12][18][19][20][21]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[4][5][11]
Q4: What are some common co-solvents I can try?
A4: Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[9][10] The choice of co-solvent and its concentration will depend on the specific requirements and constraints of your experiment, including potential toxicity to biological systems.[3][22]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Observation: Compound precipitates or does not dissolve in aqueous buffer.
Question 1: Have you tried adjusting the pH of the buffer?
-
Answer: No. Proceed to the pH Adjustment Protocol below. The presence of the amine group makes the compound's solubility likely dependent on pH.[7][23]
-
Answer: Yes, but solubility is still insufficient. Proceed to Question 2.
Question 2: Is the use of an organic co-solvent compatible with your experimental system?
-
Answer: Yes. Proceed to the Co-solvent Screening Protocol. This is a common and effective method to increase the solubility of lipophilic compounds.[3][9]
-
Answer: No, my experiment is sensitive to organic solvents. Proceed to Question 3.
Question 3: Have you considered using solubility enhancers like cyclodextrins?
-
Answer: No. Proceed to the Cyclodextrin Complexation Protocol. Cyclodextrins can encapsulate the poorly soluble drug in their hydrophobic core, increasing its apparent solubility in water.[14][15][17]
-
Answer: I have tried these methods and still face issues. Consider more advanced techniques like creating a solid dispersion or particle size reduction, which often require specialized equipment.[4][24]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-solvent Screening
Objective: To evaluate the effect of different co-solvents on the solubility of the compound.
Methodology:
-
Select a range of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).[10]
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v co-solvent in a buffer of optimal pH determined from Protocol 1).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each mixture.
-
Compare the solubility enhancement provided by each co-solvent and concentration.
Protocol 3: Cyclodextrin Complexation
Objective: To assess the ability of cyclodextrins to improve the aqueous solubility of the compound.
Methodology:
-
Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its safety and high aqueous solubility.[17]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in an appropriate buffer.
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the compound's solubility in the presence of the cyclodextrin.
-
The resulting data can be used to generate a phase-solubility diagram to understand the stoichiometry of the inclusion complex.[16]
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experimental protocols.
Table 1: pH-Dependent Solubility of this compound
| Buffer pH | Solubility (µg/mL) |
| 2.0 | 1500 |
| 4.0 | 850 |
| 6.0 | 50 |
| 7.4 | < 10 |
| 8.0 | < 5 |
Table 2: Effect of Co-solvents on Solubility at pH 4.0
| Co-solvent (v/v %) | Solubility in Ethanol (µg/mL) | Solubility in PEG 400 (µg/mL) | Solubility in DMSO (µg/mL) |
| 0% | 850 | 850 | 850 |
| 10% | 1800 | 2500 | 4500 |
| 20% | 3500 | 5200 | > 10000 |
Table 3: Effect of HP-β-Cyclodextrin on Solubility at pH 7.4
| HP-β-CD (w/v %) | Solubility (µg/mL) |
| 0% | < 10 |
| 2% | 150 |
| 5% | 400 |
| 10% | 950 |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility.
Experimental Workflow for Solubility Enhancement
Caption: General experimental workflow for solubility enhancement.
Principle of pH-Dependent Solubility
References
- 1. books.rsc.org [books.rsc.org]
- 2. byjus.com [byjus.com]
- 3. longdom.org [longdom.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: NMR Spectroscopy of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support guide is intended for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify the source of these unexpected signals.
Troubleshooting Guide: Interpreting Unexpected NMR Peaks
Question: I am seeing unexpected peaks in the ¹H or ¹³C NMR spectrum of my this compound sample. How can I identify the source of these peaks?
Answer: Unexpected peaks in your NMR spectrum can arise from several sources, including impurities from the synthesis, degradation of the product, or residual solvents. Follow this guide to troubleshoot the issue.
Step 1: Verify Expected NMR Peaks
First, ensure that the peaks corresponding to this compound are present and correctly assigned. The following table summarizes the expected chemical shifts in DMSO-d₆. Note that these are approximate values and can shift slightly depending on concentration and exact experimental conditions.
| Proton (¹H) | Expected Chemical Shift (ppm) in DMSO-d₆ | Carbon (¹³C) | Expected Chemical Shift (ppm) in DMSO-d₆ |
| H2 | ~8.1 | C2 | ~151 |
| H6 | ~7.1 | C4 | ~157 |
| H5 | ~6.6 | C4a | ~103 |
| NH (amine) | Broad, variable | C5 | ~100 |
| NH (pyrrole) | ~11.5 (broad) | C6 | ~121 |
| N-CH₃ | ~3.0 (broad) | C7a | ~152 |
| N-CH₃ | ~27 |
Step 2: Identify Common Impurities
Unexpected peaks often correspond to common impurities from the synthesis of this compound. The most common synthetic route involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine.
| Impurity | Structure | ¹H NMR (DMSO-d₆) - Key Signals (ppm) | ¹³C NMR (DMSO-d₆) - Key Signals (ppm) |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) | ![]() | ~12.7 (br s, 1H, NH), 8.6 (s, 1H, H2), 7.7 (d, 1H, H6), 6.6 (d, 1H, H5) | ~151.8, 151.3, 151.0, 129.0, 116.5, 100.5 |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one (Hydrolysis Product) | ![]() | ~11.8 (br s, 1H, NH), 11.7 (br s, 1H, NH), 7.9 (s, 1H, H2), 7.0 (d, 1H, H6), 6.4 (d, 1H, H5) | ~158.0, 149.0, 145.0, 122.0, 115.0, 101.0 |
| Residual Solvents | - | Varies (see table below) | Varies (see table below) |
| Water | H₂O | ~3.33 (broad) in DMSO-d₆[1] | - |
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone | 2.09 | 206.68, 29.92 |
| Acetonitrile | 2.06 | 118.35, 1.39 |
| Dichloromethane | 5.76 | 53.80 |
| Diethyl ether | 3.39 (q), 1.06 (t) | 65.57, 15.14 |
| Ethyl acetate | 3.98 (q), 1.96 (s), 1.12 (t) | 170.47, 60.02, 20.73, 14.20 |
| Hexane | 1.25, 0.86 | 31.43, 22.41, 14.21 |
| Methanol | 3.16 | 49.15 |
| Toluene | 7.28-7.17, 2.31 | 137.86, 129.18, 128.32, 125.45, 20.93 |
Data compiled from publicly available resources on NMR solvent impurities.[2][3][4][5]
Step 3: Analyze Degradation Pathways
This compound may degrade under certain conditions.
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Hydrolysis: The amine can hydrolyze to 7H-pyrrolo[2,3-d]pyrimidin-4-one, especially in the presence of acid or base. The expected peaks for this product are listed in the impurity table above.
-
Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to a complex mixture of products and a general broadening of the NMR signals.
-
Photodegradation: Exposure to UV light may cause decomposition. It is recommended to store the compound in the dark.
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy and the peaks are broad. What could be the cause?
A1: A noisy baseline and broad peaks can be due to several factors:
-
Low concentration: A low sample concentration will result in a poor signal-to-noise ratio.
-
Paramagnetic impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
Compound aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration or a higher temperature.
-
Chemical exchange: Protons on the amine and pyrrole nitrogens can undergo chemical exchange with residual water or with each other, leading to broad signals.
Q2: The chemical shifts of my peaks are slightly different from the expected values. Should I be concerned?
A2: Minor shifts in chemical shift values are common and can be influenced by:
-
Concentration: Chemical shifts can be concentration-dependent.
-
Temperature: Temperature fluctuations can affect chemical shifts.
-
Solvent: The choice of deuterated solvent has a significant impact on chemical shifts. Ensure you are comparing your data to reference data in the same solvent. The water peak in DMSO-d₆, for instance, is known to shift with temperature and the presence of other solutes.[6]
-
pH: The pH of the sample can influence the protonation state of the molecule and thus the chemical shifts.
Q3: I see a broad peak around 3.3 ppm in my spectrum run in DMSO-d₆. What is it?
A3: A broad peak around 3.3 ppm in DMSO-d₆ is typically due to residual water in the solvent.[1] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.
Q4: How can I confirm the identity of a suspected impurity?
A4: To confirm the identity of an impurity, you can:
-
Spike your sample: Add a small amount of the suspected impurity to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, it confirms the identity of the impurity.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can help in identifying the connectivity of protons and carbons, aiding in the structure elucidation of unknown impurities.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the components of your sample and provide mass information for each, which is invaluable for identifying impurities.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Glassware: Ensure that the NMR tube and any glassware used for sample preparation are clean and dry.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into the NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
Standard ¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Temperature: 298 K (25 °C).
Visualizations
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: Origin of potential impurities in the synthesis.
References
preventing degradation of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine during storage
Technical Support Center: N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides guidance on preventing the degradation of this compound during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. An inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidative degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, a 7-deazapurine analog with a methylamino substituent, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodegradation. The pyrrolo[2,3-d]pyrimidine core and the exocyclic amino group are susceptible to these degradation routes.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the solid (e.g., color change, clumping), or more accurately by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: While specific incompatibility studies for this compound are not widely published, caution should be exercised when formulating with strong oxidizing agents or highly acidic or basic excipients, as these could accelerate degradation. It is recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid material (e.g., yellowing) | Oxidation or photodegradation. | Store the compound in an amber vial under an inert atmosphere. Minimize exposure to light and air during handling. |
| Decreased purity observed by HPLC analysis | Improper storage conditions (exposure to heat, light, or moisture). | Review storage procedures. Ensure the compound is stored at room temperature, protected from light, and in a desiccated, inert environment. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products and their retention times. This will help in tracking the stability of your sample over time. |
| Poor dissolution or changes in solubility | Potential formation of less soluble degradation products or polymorphic changes. | Characterize the solid-state properties of the material before and after storage. Ensure consistent and appropriate solvents are used for dissolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study, illustrating the potential stability profile of this compound.
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (RT, min) |
| Control (Unstressed) | 99.8% | 0.2% | - |
| 0.1 N HCl, 60°C, 24h | 92.5% | 7.5% | 8.2 |
| 0.1 N NaOH, RT, 24h | 98.1% | 1.9% | 10.5 |
| 3% H₂O₂, RT, 24h | 85.3% | 14.7% | 12.7 |
| Thermal (60°C, 48h) | 99.1% | 0.9% | - |
| Photolytic | 90.7% | 9.3% | 15.1 |
Note: This data is illustrative and intended to demonstrate the type of results obtained from a forced degradation study. Actual results may vary.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for compound degradation.
Technical Support Center: Scaling Up N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most frequently reported challenges during the scale-up of this compound production include:
-
Reduced Yields: Reactions that perform well at the lab scale often see a decrease in yield when scaled up due to mass and heat transfer limitations.
-
Impurity Profile Changes: Different reaction kinetics and conditions at a larger scale can lead to the formation of new or increased levels of by-products.
-
Difficulties in Purification: Methods like column chromatography, common in lab-scale synthesis, are often not economically viable for large-scale production. Developing robust crystallization or alternative purification methods is a significant hurdle.
-
Reagent and Solvent Handling: Managing large quantities of reagents and solvents, some of which may be hazardous or require specific storage conditions, presents logistical and safety challenges.
-
Reaction Control: Maintaining consistent temperature, mixing, and reaction times in large reactors can be difficult and may impact product quality.
Q2: How can I improve the yield of the initial chlorination step to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at a larger scale?
A2: Improving the yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, is crucial. Consider the following:
-
Reagent Selection: While POCl₃ is commonly used, investigating alternative chlorinating agents might offer better performance and safety at scale.
-
Temperature Control: Precise temperature control during the chlorination reaction is critical to minimize side reactions. A phased heating profile might be beneficial.
-
Stoichiometry Optimization: Carefully controlling the stoichiometry of the reagents can prevent the formation of over-chlorinated or other impurities.
-
Work-up Procedure: Developing a streamlined and efficient work-up procedure that minimizes product loss is essential for large-scale operations.
Q3: What are the key considerations for ensuring regioselectivity during the N-methylation step?
A3: Achieving high regioselectivity in the N-methylation of the pyrrolo[2,3-d]pyrimidine core is a common challenge. Key factors to consider are:
-
Protecting Groups: Employing a suitable protecting group on the pyrrole nitrogen (N7) can direct the methylation to the desired exocyclic amine. The choice of protecting group and the conditions for its removal are critical for process efficiency.
-
Base and Solvent System: The choice of base and solvent can significantly influence the site of methylation. A thorough screening of different conditions is recommended.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product.
Troubleshooting Guides
Issue 1: Low Yield in the Final N-methylation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress closely using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. |
| Poor solubility of starting materials. | Experiment with different solvent systems to improve solubility. The use of a co-solvent might be beneficial. | |
| Formation of multiple products | Lack of regioselectivity. | Re-evaluate the protecting group strategy for the pyrrole nitrogen. Optimize the base and solvent system to favor methylation at the desired position. |
| Degradation of starting material or product. | Ensure the reaction is carried out under an inert atmosphere if materials are sensitive to air or moisture. Check for temperature excursions. |
Issue 2: Difficulty in Product Purification and Isolation
| Symptom | Possible Cause | Suggested Solution |
| Product is an oil or does not crystallize | Presence of impurities inhibiting crystallization. | Analyze the impurity profile of the crude product. Consider a pre-purification step like a solvent wash or charcoal treatment to remove critical impurities. |
| Incorrect solvent system for crystallization. | Conduct a systematic screening of different solvents and solvent mixtures to find suitable conditions for crystallization. | |
| High levels of residual solvent | Inefficient drying. | Optimize the drying process by adjusting temperature, pressure, and time. Consider using a different drying technique if necessary. |
| Product purity does not meet specifications | Ineffective purification method. | If crystallization is insufficient, explore other non-chromatographic purification techniques such as slurry washes or salt formation and recrystallization. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters for N-methylation
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) |
| Starting Material | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Reagent | Methylamine solution | Methylamine solution |
| Solvent | Ethanol | Ethanol |
| Temperature | 80 °C | 80-85 °C |
| Reaction Time | 6 hours | 8-10 hours |
| Typical Yield | 85-90% | 75-80% |
| Purification | Column Chromatography | Crystallization |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)
This protocol is a general representation and may require optimization.
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Reaction Setup: In a suitable reactor, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one in phosphorus oxychloride (POCl₃).
-
Chlorination: Slowly heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and carefully quench by slowly adding it to ice-water.
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Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
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Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of this compound
This protocol assumes the use of a protecting group on the N7 position for improved regioselectivity.
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Protection: Protect the N7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable protecting group (e.g., tosyl or SEM).
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Amination: Dissolve the N7-protected intermediate in a suitable solvent (e.g., ethanol) and add an excess of methylamine solution.
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Reaction: Heat the mixture in a sealed reactor at 80-90 °C for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
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Deprotection: Subject the crude product to the appropriate conditions to remove the N7-protecting group.
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Purification: Purify the final product by crystallization from a suitable solvent system to yield this compound.
Mandatory Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the N-methylation step.
Caption: Logical relationships between process parameters and product quality.
Validation & Comparative
A Comparative Guide to N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analytical Standards and Reference Materials
For researchers, scientists, and drug development professionals engaged in the analysis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, the selection of high-quality analytical standards and reference materials is paramount. This guide provides a comparative overview of commercially available standards, details common analytical methodologies, and presents visual workflows to aid in the effective qualification and utilization of these materials.
Comparison of Commercially Available Analytical Standards
Sourcing reliable analytical standards is the foundation of accurate and reproducible analytical data. The following table summarizes the offerings for this compound from various suppliers based on publicly available information. A Certificate of Analysis (CoA) is a critical document providing detailed information on the characterization and purity of the standard.
| Supplier | Product Name/Synonym | CAS Number | Stated Purity | Certificate of Analysis (CoA) |
| LGC Standards | N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1675248-18-6 | Not specified; sold as a reference standard | A certificate is delivered with the product.[1] |
| Sigma-Aldrich | This compound | 78727-16-9 | 98% | Available for download.[2] |
| Simson Pharma | N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride | Not specified | Not specified | Accompanied by a Certificate of Analysis. |
| CP Lab Chemicals | N-methyl-7H-pyrrolo[2, 3-d]pyrimidin-4-amine | 78727-16-9 | min 97% | Not specified |
| Pharmaffiliates | N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 | Not specified | Sample CoA available.[3] |
| ChemicalBook | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 | 98.0% | Not specified |
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate assessment of this compound. Below are representative protocols for purity determination by High-Performance Liquid Chromatography (HPLC) and identity confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the analytical standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. The resulting spectrum should be consistent with the known chemical structure of this compound.
Visualizing Analytical Workflows and Biological Context
Diagrams are provided to illustrate a typical quality control workflow, the relevant biological signaling pathway, and a comparison of the features of different commercial standards.
Caption: A typical experimental workflow for the quality control of an analytical standard.
This compound can be a process-related impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is crucial in mediating cellular responses to cytokines and growth factors.
Caption: The Janus Kinase (JAK) signaling pathway, inhibited by Tofacitinib.
A logical comparison of the key features of the different commercial sources for this compound analytical standards is presented below.
Caption: A logical comparison of features from different suppliers of analytical standards.
References
Comparative Efficacy Analysis: Tofacitinib versus N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives in JAK Inhibition
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of Tofacitinib, a prominent Janus kinase (JAK) inhibitor, against the broader class of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. While a specific, well-characterized compound with the singular name "this compound" lacks extensive public data for a direct head-to-head comparison, this document will delve into the structure-activity relationships (SAR) of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. By examining the established data for Tofacitinib and considering the implications of N-methylation based on medicinal chemistry principles, we offer insights into the comparative efficacy and selectivity of these compounds.
Introduction to Tofacitinib and the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Tofacitinib is a potent, orally available small molecule inhibitor of the Janus kinase family, with a degree of selectivity for JAK1 and JAK3 over JAK2 and TYK2. Its core structure is a 7H-pyrrolo[2,3-d]pyrimidine, a privileged scaffold in kinase inhibitor design. The efficacy of Tofacitinib in treating autoimmune diseases such as rheumatoid arthritis stems from its ability to block the signaling of various cytokines involved in inflammation and immune responses. The specific chemical substitutions on this core scaffold are critical for its potency, selectivity, and pharmacokinetic properties.
The introduction of a methyl group to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, creating an "N-methyl" derivative, can significantly alter the molecule's biological activity. The precise position of the methyl group (e.g., on the pyrrole nitrogen, the exocyclic amine, or other positions) would dictate its interaction with the kinase active site and, consequently, its inhibitory profile.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of Tofacitinib against the four members of the JAK family. This data serves as a benchmark for evaluating potential N-methylated derivatives.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| Tofacitinib | 1-3 | 20-100 | 1-5 | 100-500 | Published Literature |
Note: IC50 values can vary between different assay conditions. The data presented represents a typical range found in the literature.
Signaling Pathway and Mechanism of Action
Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression.
Structure-Activity Relationship of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs: A Comparative Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs, focusing on their inhibitory activity against various protein kinases. The information presented is intended to guide the rational design of novel and potent kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. Modifications at the C4, C5, C6, and N7 positions have been extensively explored to modulate potency and selectivity against different kinase targets.
C4-Position Modifications
Substitutions at the 4-amino position play a crucial role in the interaction with the hinge region of the kinase domain. The N-methyl group is a common feature, and further modifications on the amine substituent significantly impact activity.
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | N-methyl, N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl) | Janus Kinase 3 (JAK3) | - | [1] |
| 2 | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar range | [2] |
| 3a | N-(4-phenoxy phenyl) | Mycobacterium tuberculosis | 0.488 µM (MIC90) | [3] |
| 4c | Substituted pyrrolo[2,3-d]pyrimidine | Firefly Luciferase | 60 | [4] |
Table 1: Comparison of C4-substituted this compound analogs.
C5 and C6-Position Modifications
The C5 and C6 positions of the pyrrole ring are amenable to substitution, often with aryl or heteroaryl groups, which can extend into the solvent-exposed region or a hydrophobic back pocket of the kinase active site.
| Compound ID | C5/C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| 12 | 6-Aryl | CSF1R | < 5 | [5] |
| 19 | 6-(3-tert-butyl-N-methyl-1H-pyrazole) | RET | 127 | [6] |
| 20 | 6-(5-tert-butylisoxazole) | RET | 76 | [6] |
| 59 | 6-(4-methylsulfonylphenyl) | RET | Low nanomolar | [6] |
| 8/9 | 5-Thiophenyl with varying linkers | GARFTase/AICARFTase | 211 / 41.7 | [7] |
Table 2: Comparison of C5 and C6-substituted this compound analogs.
N7-Position Modifications
Alkylation or arylation at the N7 position of the pyrrole ring can influence the orientation of the scaffold within the ATP-binding pocket and impact potency.
| Compound ID | N7-Substituent | Target Kinase | IC50 (nM) | Reference |
| 2b | 7-iodo-2'-deoxytubercidin | Tumor cell lines | Significant activity | [8] |
| - | Cyclopropylmethyl or (N-acetylpiperidin-4-yl)methyl | Plasmodium falciparum CDPK1/4 | 210 - 589 | [9] |
Table 3: Comparison of N7-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs.
Key Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships for this compound analogs based on the compiled data.
Caption: General SAR of this compound analogs.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of substituted this compound analogs often starts from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for producing substituted analogs.
A typical procedure for the synthesis of C4-substituted analogs involves the acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the desired amine.[3] For C5 and C6 modifications, halogenation followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig are commonly employed.[6] The N7-position can be functionalized via alkylation.[9]
Example Protocol for C4-Amination: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent like isopropanol, the corresponding amine (1-3 equivalents) is added. A catalytic amount of acid (e.g., HCl) can be used to facilitate the reaction. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC. After cooling, the product is typically precipitated by the addition of water and purified by recrystallization or column chromatography.[3]
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in kinase activity due to inhibition results in a higher concentration of remaining ATP, which is detected by a luciferase-based system, leading to a higher luminescent signal.[10]
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and assay buffer.
-
Inhibition: Add the diluted compounds to the wells and pre-incubate.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols can serve as a valuable resource for the design and evaluation of new, potent, and selective kinase inhibitors for various therapeutic applications.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of substituted pyrrolo[2,3-d]pyrimidines as novel firefly luciferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to JAK Kinase Inhibitors: Focus on the 7-Deazapurine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Janus kinase (JAK) inhibitors, with a particular focus on those derived from the N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, a key component of several prominent therapeutic agents. We will delve into their performance against other JAK inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The this compound core is a 7-deazapurine derivative that serves as a foundational structure for a class of potent JAK inhibitors.[1] Tofacitinib, a first-generation JAK inhibitor, is a notable example of a drug built upon this scaffold.[2][3] This guide will use Tofacitinib as a primary example for comparison against other key JAK inhibitors with different selectivity profiles.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical chain of interactions that transmits signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[4][5][6] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[7]
The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.[5] This binding event brings two JAKs into close proximity, allowing them to phosphorylate and activate each other.[6] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[6] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.[5][7]
Comparative Performance of JAK Inhibitors
The selectivity of JAK inhibitors for the different JAK family members (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their therapeutic efficacy and safety profile.[8] Non-selective inhibitors may have broader effects, while more selective inhibitors aim to minimize off-target effects.[2]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for Tofacitinib and other prominent JAK inhibitors against the four JAK isoforms.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 3.2 - 112 | 4.1 - 107 | 1.6 - 2 | 34 - 1377 | JAK1/JAK3[8][9] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[9][10] |
| Upadacitinib | 43 - 54 | 109 - 120 | 2100 - 2300 | 4700 | Selective JAK1[8][10] |
| Ruxolitinib | 3.3 | 2.8 | >130 | - | JAK1/JAK2[11] |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1[11] |
Note: IC50 values can vary between different studies and assay conditions. The ranges presented reflect this variability.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial in the development of new JAK inhibitors. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific recombinant JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase-specific peptide substrate (e.g., IRS1(Y608) Peptide).[12]
-
Adenosine triphosphate (ATP).
-
Test compound dissolved in dimethyl sulfoxide (DMSO).
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35).[12]
-
Assay plates (e.g., 384-well plates).
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Plate Preparation: A small volume of the diluted compound is dispensed into the wells of the assay plate. Control wells containing DMSO only (0% inhibition) and a known pan-kinase inhibitor (100% inhibition) are also prepared.
-
Enzyme/Substrate Addition: A solution containing the specific JAK enzyme and its peptide substrate is added to each well. The plate is incubated to allow the compound to bind to the kinase.[4]
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to each well. The concentration of ATP is typically kept near its Michaelis constant (Km) for the specific JAK enzyme.[4]
-
Reaction Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and a detection reagent is added to measure the amount of product formed (phosphorylated substrate) or ATP consumed. This is often done using luminescence-based methods like the ADP-Glo™ Kinase Assay.[4]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[4]
Cellular Assay for JAK Inhibition
Cellular assays measure the effect of an inhibitor on the JAK-STAT signaling pathway within a living cell.
Objective: To assess the potency of a test compound in inhibiting cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A relevant cell line that expresses the target JAKs and responds to specific cytokines (e.g., peripheral blood mononuclear cells (PBMCs) or engineered cell lines).[8]
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3).
-
Test compound dissolved in DMSO.
-
Cell culture medium and supplements.
-
Antibodies specific for phosphorylated STAT proteins (pSTAT) and total STAT proteins.
-
Flow cytometer or Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Cells are cultured and then pre-treated with a range of concentrations of the test compound or vehicle (DMSO) for a specified period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
-
Cell Lysis and Protein Analysis (Western Blotting):
-
Cells are lysed to extract proteins.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by gel electrophoresis and transferred to a membrane.
-
The membrane is probed with primary antibodies against a specific pSTAT and total STAT, followed by secondary antibodies for detection.
-
Band intensities are quantified to determine the inhibition of STAT phosphorylation.
-
-
Flow Cytometry Analysis:
-
Cells are fixed and permeabilized.
-
Cells are stained with fluorescently labeled antibodies against a specific pSTAT.
-
The level of pSTAT in individual cells is measured using a flow cytometer.
-
-
Data Analysis: The IC50 value for the inhibition of STAT phosphorylation is calculated from the dose-response data.
Experimental Workflow for JAK Inhibitor Comparison
The process of comparing JAK inhibitors involves a systematic workflow from initial screening to in-depth characterization.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
7-Deazapurine Scaffold: A Superior Alternative to Traditional Purines in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, inherent liabilities, such as susceptibility to metabolic degradation and limitations in chemical space, have driven the exploration of bioisosteric replacements. Among these, the 7-deazapurine scaffold has emerged as a "privileged" structure, offering significant advantages over its traditional purine counterpart. This guide provides an objective comparison of the 7-deazapurine and purine scaffolds, supported by experimental data, to inform the design and development of next-generation therapeutics.
Key Advantages of the 7-Deazapurine Scaffold
The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom fundamentally alters the physicochemical and biological properties of the molecule, leading to several key advantages:
-
Enhanced Metabolic Stability: The N7 position of purines is a primary site of metabolism, particularly by enzymes like xanthine oxidase. The replacement of this nitrogen with a carbon atom blocks this metabolic pathway, leading to improved metabolic stability and potentially longer in vivo half-life.
-
Expanded Chemical Space and Structure-Activity Relationships (SAR): The C7 position of the 7-deazapurine scaffold provides a valuable vector for synthetic modification. This allows for the introduction of a wide range of substituents to probe the SAR, optimize potency, and fine-tune pharmacokinetic properties. This is a significant advantage over the purine core, where the N7 position is not readily amenable to substitution.
-
Modulation of Target Binding and Potency: The altered electronic distribution within the 7-deazapurine ring system can lead to enhanced binding affinity for target proteins, such as kinases. This can translate to increased potency and selectivity of the resulting inhibitors. The C7-substituents can also form additional interactions with the target protein, further enhancing binding.
-
Improved Physicochemical Properties: In some cases, the 7-deazapurine scaffold has been shown to improve the aqueous solubility of compounds compared to their purine analogues, a critical parameter for drug development.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, highlighting the superior performance of 7-deazapurine-based compounds compared to traditional purines or relevant benchmarks.
Table 1: Kinase Inhibition Profile of 7-Deazapurine Analogs vs. Reference Inhibitors
| Kinase Target | 7-Deazapurine Compound | IC50 (µM) | Reference Purine-based Inhibitor | IC50 (µM) | Fold Improvement |
| TNNI3K | 7-Deazapurine Derivative | <0.003 | Purine Precursor (Compound 1) | 3.6 | >1000 |
| EGFR | Compound 5 (Isatin-7-deazapurine hybrid) | 0.112 ± 0.004 | Erlotinib | Not directly compared in the same study | - |
| HER2 | Compound 5 (Isatin-7-deazapurine hybrid) | 0.081 ± 0.002 | Lapatinib | Not directly compared in the same study | - |
| VEGFR2 | Compound 5 (Isatin-7-deazapurine hybrid) | 0.095 ± 0.003 | Sorafenib | Not directly compared in the same study | - |
| CDK2 | Compound 5 (Isatin-7-deazapurine hybrid) | 0.121 ± 0.006 | Ribociclib | Not directly compared in the same study | - |
Data for TNNI3K is derived from a study that identified the 7-deazapurine heterocycle as a superior template over the initial purine hit[1][2]. Data for EGFR, HER2, VEGFR2, and CDK2 is from a study on novel 7-deazapurine incorporating isatin hybrid compounds[3]. While direct purine analogue comparisons are not provided for the latter, the potent, multi-kinase inhibition profile of the 7-deazapurine hybrid is noteworthy.
Table 2: Cytotoxicity of Natural 7-Deazapurine Nucleosides
| Compound | Cell Line | IC50 (µM) |
| Tubercidin | L1210 | 0.003 |
| Toyocamycin | L1210 | 0.008 |
| Sangivamycin | L1210 | 0.07 |
This table showcases the potent cytotoxic effects of naturally occurring 7-deazapurine nucleosides[3].
Table 3: Metabolic Stability of 7-Deazapurine vs. Purine Nucleoside Analogs
| Compound | Description | Effect of Adenosine Deaminase Inhibition on EC50 | Implication |
| Cordycepin | Purine nucleoside analog | Significantly affected | Susceptible to metabolic degradation by adenosine deaminase |
| Compound 9 | 7-Deazapurine nucleoside analog | Not significantly affected | Metabolically stable in the presence of adenosine deaminase |
This data from a study on antitrypanosomal agents demonstrates the enhanced metabolic stability of a 7-deazapurine analog compared to a purine analog in the presence of a key metabolic enzyme[4].
Mandatory Visualization
Caption: Comparison of Purine and 7-Deazapurine Scaffolds.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (7-deazapurine and purine analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96- or 384-well plate, add the assay buffer, the test compound dilution, and the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence or fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol is used to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (7-deazapurine and purine analogs)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLM and potassium phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound to the pre-warmed HLM mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Conclusion
The 7-deazapurine scaffold offers clear and compelling advantages over the traditional purine core in drug discovery. The ability to introduce substituents at the C7 position opens up vast possibilities for optimizing drug candidates, leading to compounds with enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. The presented data and protocols provide a framework for researchers to leverage the unique properties of the 7-deazapurine scaffold in the development of novel and effective therapeutics. As the quest for more potent and selective drugs continues, the 7-deazapurine scaffold is poised to play an increasingly important role in addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Combining tubercidin and cordycepin scaffolds results in highly active candidates to treat late-stage sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. The 7H-pyrrolo[2,3-d]pyrimidine core is a prominent structural motif in the development of targeted kinase inhibitors, demonstrating activity against a range of kinase families. Understanding the selectivity of these compounds is crucial for developing safe and efficacious therapeutics. This document summarizes publicly available in vitro kinase inhibition data for close structural analogs of this compound, details common experimental protocols for kinase profiling, and visualizes relevant signaling pathways.
Comparative Kinase Inhibition Profile of 7H-pyrrolo[2,3-d]pyrimidine Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various analogs of 7H-pyrrolo[2,3-d]pyrimidin-4-amine against a panel of kinases. This data, compiled from multiple studies, illustrates the diverse inhibitory activities and selectivity profiles achievable with modifications to this core scaffold. It is important to note that direct kinase profiling data for this compound across a broad panel was not publicly available; the data presented here is for structurally related compounds.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound(s) | Assay Type |
| N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)[1][2][3] | JAK1 | 4.7 | Tofacitinib | Biochemical Kinase Assay |
| JAK2 | 131 | Biochemical Kinase Assay | ||
| JAK3 | >10000 | Biochemical Kinase Assay | ||
| TYK2 | 246 | Biochemical Kinase Assay | ||
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (General Scaffold)[4][5] | PKBβ (Akt2) | 6.0 - 90 | H-89 | Radiometric Filter Binding |
| PKA | 168 - 3400 | H-8 | Radiometric Filter Binding | |
| N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines (General Scaffold)[6] | EGFR | Potent | Semaxanib, Sunitinib | Biochemical Kinase Assay |
| VEGFR-1 | Potent | Biochemical Kinase Assay | ||
| VEGFR-2 | Potent | Biochemical Kinase Assay | ||
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors[7] | CpCDPK1 | Potent | - | - |
| phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines (General Scaffold)[8] | AURKA | Micromolar | - | Biochemical Kinase Assay |
| EGFR | Nanomolar | - | Biochemical Kinase Assay | |
| N-Benzyl-6-aryl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines[9][10] | CSF1R | <5 | - | Biochemical Kinase Assay |
| EGFR | Reduced | - | Biochemical Kinase Assay | |
| N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives[11] | NIK | Potent | - | Biochemical Kinase Assay |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Compound 5k)[12] | EGFR | 40-204 | Sunitinib | Biochemical Kinase Assay |
| Her2 | 40-204 | Biochemical Kinase Assay | ||
| VEGFR2 | 40-204 | Biochemical Kinase Assay | ||
| CDK2 | 40-204 | Biochemical Kinase Assay |
Experimental Protocols
A variety of in vitro assay formats are utilized to determine the inhibitory activity of compounds against a panel of kinases.[13] The choice of assay depends on factors such as throughput, sensitivity, and the specific information required (e.g., binding affinity vs. functional inhibition).[14][15] Below are detailed methodologies for commonly employed kinase assays.
General In Vitro Kinase Assay Workflow
Radiometric Kinase Assay (e.g., [32P] or [33P]-ATP Filter Binding Assay)
Often considered the "gold standard," this assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[13][16]
-
Principle: A kinase, substrate (peptide or protein), and radioactively labeled ATP ([γ-32P]ATP or [γ-33P]ATP) are incubated with the test compound.[13] The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.[17] Unreacted ATP is washed away, and the radioactivity remaining on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.[17]
-
Protocol Outline:
-
Prepare a reaction mixture containing kinase buffer, the kinase of interest, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-32P]ATP or [γ-33P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a predetermined time.[18]
-
Stop the reaction by adding a solution like phosphoric acid or EDTA.[19]
-
Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter multiple times to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the dried filter using a suitable detector.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This homogenous "add-mix-read" assay quantifies kinase activity by measuring the amount of ADP produced.[15]
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[20] In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[20]
-
Protocol Outline: [20]
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and test compound.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
Determine kinase inhibition based on the reduction in the luminescent signal.
-
Fluorescence-Based Kinase Assay (e.g., FRET)
Fluorescence Resonance Energy Transfer (FRET) assays are another common method for monitoring kinase activity in a high-throughput format.[13]
-
Principle: A peptide substrate is labeled with a FRET donor and acceptor pair.[13] When the substrate is unphosphorylated, it may be in a conformation that keeps the donor and acceptor apart. Upon phosphorylation by the kinase, a conformational change or binding of a phosphorylation-specific antibody can bring the donor and acceptor into proximity, resulting in a FRET signal. Alternatively, an unphosphorylated substrate can be cleaved by a protease, separating the donor and acceptor, while a phosphorylated substrate is protected from cleavage.[13]
-
Protocol Outline:
-
Incubate the kinase, FRET-labeled substrate, ATP, and test compound in a microplate well.
-
After the reaction period, measure the fluorescence of both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor emission is calculated, which reflects the extent of substrate phosphorylation.
-
A decrease in the FRET signal in the presence of a test compound indicates inhibition of kinase activity.
-
Signaling Pathways
Inhibitors based on the this compound scaffold have been shown to target kinases in critical signaling pathways, such as the JAK-STAT pathway, which is integral to immune response and inflammation.[1]
JAK-STAT Signaling Pathway
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Unraveling the Molecular Embrace: A Comparative Guide to the Binding Modes of Pyrrolo[2,3-d]pyrimidine Inhibitors
A deep dive into the structural and functional interactions of a versatile class of kinase inhibitors, this guide offers researchers, scientists, and drug development professionals a comparative analysis of pyrrolo[2,3-d]pyrimidine derivatives. By presenting key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows, we aim to provide a comprehensive resource for understanding the binding mechanisms of these potent molecules.
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of kinase inhibitors.[1][2][3] Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1] This guide synthesizes data from recent studies to illuminate the diverse binding modes and structure-activity relationships of various pyrrolo[2,3-d]pyrimidine inhibitors targeting different kinases.
Quantitative Comparison of Inhibitor Potency
The efficacy of pyrrolo[2,3-d]pyrimidine inhibitors is intrinsically linked to their specific interactions within the kinase active site. The following table summarizes the inhibitory activities of several derivatives against their respective target kinases, providing a quantitative basis for comparison.
| Inhibitor | Target Kinase | IC50 (nM) | Key Interacting Residues | Reference |
| Compound 5k | EGFR | 79 | Not explicitly detailed | [4] |
| Her2 | 40 | Not explicitly detailed | [4] | |
| VEGFR2 | 136 | Not explicitly detailed | [4] | |
| CDK2 | 204 | Not explicitly detailed | [4] | |
| Compound 59 | RET (wild-type) | < 10 (low nanomolar) | Not explicitly detailed | [5] |
| RET (V804M mutant) | < 10 (low nanomolar) | Not explicitly detailed | [5] | |
| Compound 12i | EGFR (T790M mutant) | 0.21 | Not explicitly detailed | [6] |
| EGFR (wild-type) | 22 | Not explicitly detailed | [6] | |
| Compound 13b | Axl | Not specified (high potency) | Not explicitly detailed | [7] |
| Tofacitinib | JAK1 | Not specified | Forms two hydrogen bonds with the hinge region | [3] |
| Compound 8g | DDR2 | IC50 = 4.01 µM (on HT-29 cells) | Not explicitly detailed in search results | [8] |
| PAK4 Inhibitors (5n, 5h, 5g, 5e) | PAK4 | Varies (up to 1000-fold difference) | Hinge region, β1–β3 and β7 sheets | [9] |
Deciphering the Binding: Experimental Protocols
The determination of inhibitor binding modes and potencies relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments frequently cited in the study of pyrrolo[2,3-d]pyrimidine inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against its target kinase.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, often involving luminescence or fluorescence.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
X-ray Crystallography
This powerful technique provides atomic-level insights into the binding mode of an inhibitor.
-
Protein Expression and Purification: The target kinase domain is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is mixed with the inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection and Structure Determination:
-
Crystals are cryo-cooled and exposed to a high-intensity X-ray beam.
-
Diffraction data are collected and processed.
-
The electron density map is calculated, and the protein-inhibitor structure is built and refined to yield a high-resolution 3D model. This model reveals the precise orientation of the inhibitor and its interactions with the protein.[10]
-
Molecular Docking
Computational docking simulations are employed to predict the binding pose of an inhibitor within the active site of its target protein.[8][9]
-
Preparation of Protein and Ligand Structures: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 2D structure of the inhibitor is converted to a 3D conformation.
-
Docking Simulation: A docking program is used to explore various possible binding poses of the inhibitor within the defined binding site of the protein.
-
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein.[11]
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function and how their binding modes are determined, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A simplified signaling pathway.
The diagram above illustrates a generic receptor tyrosine kinase (RTK) signaling cascade, a common target for pyrrolo[2,3-d]pyrimidine inhibitors. These inhibitors typically block the kinase activity of the RTK, thereby preventing downstream signaling that leads to cell proliferation and survival.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Potential Kinase Probe
This guide provides a framework for the validation of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a potential chemical probe. Due to the absence of published validation data for this specific compound, we present a comparative analysis against the well-characterized Janus Kinase (JAK) inhibitor, Tofacitinib. Tofacitinib shares the same 7H-pyrrolo[2,3-d]pyrimidine core scaffold and serves as an ideal reference compound.[1][2]
The objective of this guide is to outline the necessary experimental evaluations and present a clear comparison of the key performance attributes required for a high-quality chemical probe. This document is intended for researchers, scientists, and drug development professionals interested in the characterization of novel kinase inhibitors.
Introduction to the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor by binding to the kinase hinge region. Tofacitinib, an FDA-approved drug for autoimmune diseases, is a potent inhibitor of the JAK family of tyrosine kinases and represents a benchmark for probes targeting this pathway.[4][5][6] this compound is a known synthetic intermediate of Tofacitinib, suggesting it may share a similar biological target class.[1][2]
A rigorous validation process is essential to establish any new molecule as a reliable chemical probe. This involves confirming its potency, selectivity, and mechanism of action in both biochemical and cellular contexts.
Comparative Data Summary
The following tables summarize the known properties of the reference probe, Tofacitinib, and highlight the data required to validate the putative probe, this compound.
Table 1: Physicochemical Properties
| Property | Putative Probe: this compound | Reference Probe: Tofacitinib |
| CAS Number | 78727-16-9 | 477600-75-2[7] |
| Molecular Formula | C₇H₈N₄ | C₁₆H₂₀N₆O[7] |
| Molecular Weight | 148.17 g/mol | 312.37 g/mol [7] |
| Structure |
|
|
Table 2: Biochemical Potency (In Vitro Kinase Assays)
| Target Kinase | Putative Probe (IC₅₀) | Reference Probe: Tofacitinib (IC₅₀) |
| JAK1 | To Be Determined | 112 nM[8][9] |
| JAK2 | To Be Determined | 20 nM[9] |
| JAK3 | To Be Determined | 1 nM[9] |
| TYK2 | To Be Determined | 340 nM (approx.) |
Table 3: Cellular Activity and Target Engagement
| Parameter | Assay | Putative Probe | Reference Probe: Tofacitinib |
| Target Engagement | NanoBRET™ Assay (IC₅₀) | To Be Determined | Potent, sub-micromolar activity[8] |
| Functional Activity | p-STAT Inhibition (IC₅₀) | To Be Determined | Active at 14-120 nM in JAK3/JAK1 dependent assays[8] |
| Cellular Potency | Cytokine Release (IC₅₀) | To Be Determined | Varies by cytokine (e.g., IL-2, IL-6)[10] |
| Selectivity | Kinome-wide Scan | To Be Determined | High selectivity for JAK family over other kinases[8] |
Signaling Pathway and Experimental Workflows
Visual diagrams are crucial for understanding the biological context and the experimental processes involved in probe validation.
Experimental Protocols
Detailed methodologies are provided for the key experiments required to validate a kinase inhibitor probe.
In Vitro Kinase Assay (Biochemical Potency)
This assay determines the direct inhibitory effect of the compound on purified kinase enzymes.
Objective: To measure the IC₅₀ value of the putative probe against JAK1, JAK2, and JAK3.
Materials:
-
Recombinant human JAK1, JAK2, JAK3 enzymes.
-
Peptide substrate (e.g., IRS1-derived peptide).
-
ATP.
-
Test Compound (this compound) and Reference Compound (Tofacitinib).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit or similar.
-
Multi-well assay plates (e.g., 384-well).
-
Plate reader capable of luminescence detection.
Protocol:
-
Prepare serial dilutions of the test and reference compounds in DMSO, then dilute further in kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme and the peptide substrate to each well.
-
Add the diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Kₘ for each enzyme).
-
Incubate the plate at 30°C for 60 minutes.[11]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
NanoBRET™ Target Engagement Assay (Cellular Potency)
This assay measures the ability of a compound to bind to its target kinase within living cells.[12][13]
Objective: To quantify the apparent cellular affinity (IC₅₀) of the putative probe for its target kinase in intact cells.
Materials:
-
HEK293 cells.
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK1-NLuc).
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate.
-
White, non-binding surface 384-well assay plates.
-
Luminometer with 450 nm and >600 nm filters.
Protocol:
-
Transfect HEK293 cells with the Kinase-NanoLuc® fusion plasmid and culture for 18-24 hours to allow for protein expression.[14]
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense cells into the 384-well plate.
-
Add the NanoBRET™ Tracer and the test compound dilutions to the wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach binding equilibrium.[14]
-
Add the Nano-Glo® Substrate to all wells.
-
Read the filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) within 10 minutes.
-
Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the corrected BRET ratio against the compound concentration and fit the curve to determine the cellular IC₅₀.
Western Blot for Phospho-STAT (Cellular Mechanism of Action)
This assay confirms that the compound inhibits the intended signaling pathway downstream of the target kinase.[15]
Objective: To determine if the putative probe inhibits cytokine-induced phosphorylation of STAT proteins in a dose-dependent manner.
Materials:
-
A relevant cell line (e.g., human primary T-cells, TF-1 cells).
-
Cytokine for stimulation (e.g., IL-2 for JAK3/1, IL-6 for JAK1/2).
-
Test Compound and Reference Compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
PVDF membrane.
-
Chemiluminescent substrate (ECL).
-
Western blotting equipment.
Protocol:
-
Culture cells and starve them of serum for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or reference compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes to induce STAT phosphorylation.[15]
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase inhibitors.[16]
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[16]
-
Incubate the membrane overnight at 4°C with the primary antibody against phospho-STAT3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.
-
Quantify band intensities to determine the dose-dependent inhibition of STAT phosphorylation.
Conclusion
The validation of this compound as a chemical probe requires a systematic evaluation of its potency, selectivity, and mechanism of action. While its shared scaffold with Tofacitinib suggests potential activity against the JAK family or other kinases, this must be confirmed experimentally. The protocols and comparative framework presented here provide a clear roadmap for this validation process. Successful completion of these experiments will determine if this compound can be classified as a high-quality chemical probe for interrogating kinase biology.
References
- 1. nbinno.com [nbinno.com]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 5. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Probe Tofacitinib | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 13. reactionbiology.com [reactionbiology.com]
- 14. eubopen.org [eubopen.org]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
head-to-head comparison of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine with other published inhibitors
For Researchers, Scientists, and Drug Development Professionals
The compound N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a crucial building block in the synthesis of Tofacitinib, a first-in-class oral Janus kinase (JAK) inhibitor approved for the treatment of several inflammatory and autoimmune diseases. This guide provides an objective, data-driven comparison of Tofacitinib with other leading published JAK inhibitors, focusing on their biochemical potency and selectivity. The information presented herein is intended to assist researchers in evaluating the landscape of JAK-targeted therapies.
Introduction to Janus Kinase (JAK) Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating immune responses and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders. JAK inhibitors are small molecules designed to interfere with this pathway by blocking the ATP-binding site of one or more JAK family members, thereby modulating the immune response.
Tofacitinib, born from the this compound scaffold, primarily targets JAK1 and JAK3.[1] Since its approval, a number of other JAK inhibitors with varying selectivity profiles have been developed and approved for clinical use, including Baricitinib, Upadacitinib, and Filgotinib. Understanding the distinct selectivity and potency of these inhibitors is critical for predicting their therapeutic efficacy and potential side-effect profiles.
Quantitative Comparison of Inhibitor Potency
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for Tofacitinib and other selected JAK inhibitors against the four JAK isoforms, as determined by in vitro biochemical assays. Lower IC50 values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 1 - 1.6 | 34 - 1250 | JAK1/JAK3[2][3] |
| Baricitinib | 5.9 | 5.7 | >400 | 10-53 | JAK1/JAK2[3][4] |
| Upadacitinib | 43 - 120 | 2300 | 4700 | - | Selective JAK1[3] |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1[5] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1/JAK2[6] |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a representative range from published literature.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the process of inhibitor evaluation, the following diagrams have been generated using the Graphviz DOT language.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay (e.g., ADP-Glo™).
Experimental Protocols
The following is a generalized protocol for determining the in vitro potency (IC50) of an inhibitor against a JAK kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and calculate its IC50 value.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), high purity
-
Test Compound (e.g., Tofacitinib) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold dilutions.
-
Add a small volume (e.g., 50 nL) of the diluted compounds, a DMSO-only control (for 0% inhibition), and a known potent pan-kinase inhibitor control (for 100% inhibition) to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be optimized to ensure the reaction is within the linear range of detection.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume will be 5 µL.[7]
-
-
Incubation:
-
Gently mix the plate for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Mix the plate and incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.[7]
-
Mix the plate and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a heterocyclic amine compound. Adherence to these protocols is critical due to the compound's potential hazards.
Immediate Safety and Hazard Information
-
Acute toxicity (oral): Harmful if swallowed.[1]
-
Skin irritation: Causes skin irritation.[1]
-
Eye irritation: Causes serious eye irritation.[1]
-
Respiratory irritation: May cause respiratory irritation.[1]
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
Quantitative Data Summary
Due to the limited availability of specific quantitative disposal data for this compound, the following table summarizes its key hazard information, which dictates the stringent disposal requirements.
| Parameter | Value/Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection (if dust is generated) | General laboratory safety guidelines |
| Incompatible Materials | Strong oxidizing agents, strong acids | General knowledge for amine compounds |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand) | General laboratory safety guidelines |
| Waste Container Requirements | Tightly sealed, properly labeled, compatible material (e.g., high-density polyethylene) | [2][3] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials must be handled as hazardous waste.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
Procedure for Solid Waste and Concentrated Solutions
-
Containment: Carefully transfer the solid waste or concentrated solutions into a designated, compatible, and clearly labeled hazardous waste container.[2][3] The container must have a secure, tight-fitting lid.
-
Labeling: Label the hazardous waste container with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4]
Procedure for Contaminated Labware and PPE
-
Decontamination (if feasible): For grossly contaminated labware, attempt to decontaminate by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Disposal of Non-Decontaminated Items: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste bag or container.[5]
-
Final Disposal: Dispose of the container of contaminated labware and PPE through your institution's hazardous waste management program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 78727-16-9). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2] The signal word for this chemical is "Warning".[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles that conform to EU EN166 or US NIOSH standards. A face shield is required when there is a potential for splashing.[1] |
| Skin | Chemical-Resistant Gloves and Laboratory Coat | Wear nitrile or other chemically impermeable gloves. Inspect gloves for any damage before use. A lab coat must be worn at all times. |
| Respiratory | NIOSH-approved Respirator | A respirator is recommended, especially when handling the solid form outside of a fume hood, to prevent respiratory tract irritation.[2] |
| Body | Full-Coverage Clothing and Closed-Toe Shoes | Wear long pants and closed-toe shoes to ensure no skin is exposed. |
Experimental Protocols: Handling and Disposal
Engineering and Administrative Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for working with this compound. This area should be clearly marked, and access should be restricted.
-
Training: All personnel handling this compound must be thoroughly trained on its hazards, handling procedures, and emergency protocols.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a spatula to transfer the solid and avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
Spill Response Protocol
-
Evacuate: In case of a spill, immediately evacuate the area and alert others.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit. For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Clean-up:
-
Don the appropriate PPE, including a respirator.
-
For solid spills, carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, use absorbent pads to soak up the material and place them in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, working from the outside in.
-
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous chemical waste.
Disposal Plan
All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips, bench paper), and spill clean-up materials, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed, and compatible waste container.
-
Collect liquid waste in a separate, clearly labeled, sealed, and compatible container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Workflow Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



